molecular formula C12H11ClFNO B1391220 4-(3-Fluorophenoxy)aniline hydrochloride CAS No. 1185147-52-7

4-(3-Fluorophenoxy)aniline hydrochloride

Cat. No.: B1391220
CAS No.: 1185147-52-7
M. Wt: 239.67 g/mol
InChI Key: ZIAWJBMOYOXOLE-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)aniline hydrochloride is a useful research compound. Its molecular formula is C12H11ClFNO and its molecular weight is 239.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-fluorophenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO.ClH/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAWJBMOYOXOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Implementation of 3-Fluorophenoxy Motifs in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement Using 3-Fluorophenoxy Motifs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary

The bioisosteric replacement of a phenoxy or benzyloxy group with a 3-fluorophenoxy motif is a high-impact tactic in medicinal chemistry. It addresses three critical failure modes in drug discovery: rapid metabolic clearance via CYP450-mediated arene oxidation, suboptimal lipophilicity (LogD), and poor conformational selectivity.

This guide moves beyond generic "fluorine scanning" to provide a mechanistic rationale for the meta-fluoro (C3) substitution. Unlike para-fluorination, which primarily blocks a specific metabolic site, 3-fluorination leverages the inductive withdrawing effect (


) to deactivate the entire 

-system, protecting remote positions from oxidative attack while maintaining the ether oxygen’s hydrogen-bond acceptor capability.

Part 1: Physicochemical Rationale & Mechanism[1]

The "Meta" Advantage: Electronic Deactivation

The decision to utilize a 3-fluorophenoxy group over the unsubstituted phenoxy or the 4-fluorophenoxy analog rests on the Hammett substituent constants.

  • Inductive vs. Resonance: Fluorine is highly electronegative (Inductive withdrawal,

    
    ) but also a resonance donor (
    
    
    
    ) into the
    
    
    -system.
  • Position Matters:

    • Para (4-F): The

      
       and 
      
      
      
      effects oppose each other. While 4-F blocks the para-position physically, it does not significantly deactivate the rest of the ring electron density (
      
      
      ).
    • Meta (3-F): Resonance donation is geometrically impossible at the meta position. The effect is purely inductive electron withdrawal (

      
      ).
      

Impact: The 3-fluorophenoxy ring is significantly more electron-deficient than the phenoxy ring. Since CYP450 oxidation involves an electrophilic attack on the aromatic ring (typically at the para-position), the 3-fluoro substituent remotely protects the vulnerable 4-position by raising the activation energy for the enzymatic oxidation.

Data Comparison: Substituent Effects
PropertyPhenoxy (-H)4-Fluorophenoxy3-Fluorophenoxy Mechanistic Implication
Hammett

0.000.06 (

)
0.34 (

)
3-F strongly deactivates ring vs. oxidation.
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)1.35 Å (C-F) Minimal steric penalty compared to -Cl or -Me.

LogP
Ref+0.14 to +0.20+0.25 to +0.35 Increases lipophilicity; useful for membrane permeability.
Metabolic Liability High (4-OH)Low (Blocked)Low (Deactivated) Prevents "NIH Shift" and para-hydroxylation.
Decision Logic for Motif Selection

The following decision tree illustrates when to deploy the 3-fluorophenoxy motif during SAR (Structure-Activity Relationship) exploration.

SAR_Decision_Tree Start Lead Compound Analysis: Phenoxy/Benzyloxy Instability MetabCheck Is the primary clearance mechanism CYP-mediated arene oxidation? Start->MetabCheck SiteCheck Is the Para (C4) position critical for binding? MetabCheck->SiteCheck Yes StericCheck Does the binding pocket tolerate bulk at C4? SiteCheck->StericCheck No (C4 is solvent exposed) Sol_3F Strategy B: Use 3-Fluorophenoxy (Electronic Deactivation) SiteCheck->Sol_3F Yes (C4 interacts with protein) Sol_4F Strategy A: Use 4-Fluorophenoxy (Direct Block) StericCheck->Sol_4F Yes StericCheck->Sol_3F No (Tight pocket) Sol_Difluoro Strategy C: 3,5-Difluorophenoxy (Max Deactivation) Sol_3F->Sol_Difluoro Metabolism persists?

Figure 1: SAR Decision Tree for selecting fluorinated phenoxy motifs. The 3-fluoro substituent is prioritized when the para-position is sterically constrained or involved in critical binding interactions.

Part 2: Synthetic Methodologies

Traditional Nucleophilic Aromatic Substitution (


) is often insufficient for synthesizing 3-fluorophenoxy ethers because the fluorine atom does not sufficiently activate the ring for nucleophilic attack unless other strong electron-withdrawing groups (like nitro or cyano) are present.

The Superior Method: Chan-Lam Coupling For assembling 3-fluorophenoxy motifs on complex scaffolds, Copper(II)-mediated Chan-Lam coupling is the industry standard. It allows the coupling of aryl boronic acids with phenols (or amines) under mild, oxidative conditions (room temperature, open air).

Chan-Lam Reaction Mechanism & Workflow

ChanLam_Mechanism Boronic 3-Fluorophenyl boronic acid Transmetal Transmetalation [Cu(II)-Ar-Nu] Boronic->Transmetal Nucleophile Scaffold-OH (Phenol/Alcohol) Nucleophile->Transmetal Catalyst Cu(OAc)2 (Catalyst) Catalyst->Transmetal Base Pyridine/TEA (Base) Base->Transmetal Oxidation Oxidation to Cu(III) (Air/O2) Transmetal->Oxidation RedElim Reductive Elimination Oxidation->RedElim RedElim->Catalyst Cu(I) -> Cu(II) Recycle Product 3-Fluorophenoxy Ether Product RedElim->Product

Figure 2: Oxidative Chan-Lam coupling workflow. Key advantage: Tolerance of air and moisture compared to Pd-catalyzed Buchwald-Hartwig couplings.

Part 3: Experimental Protocols

Protocol: Synthesis of a 3-Fluorophenoxy Ether via Chan-Lam Coupling

Use Case: Installing the 3-fluorophenoxy motif onto a heteroaromatic scaffold (e.g., a pyridine or quinazoline core).

Reagents:

  • Substrate: Heteroaryl Phenol (1.0 equiv)

  • Coupling Partner: 3-Fluorophenylboronic acid (2.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)

    
    ] (1.0 equiv)[1]
    
  • Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Additive: 4Å Molecular Sieves (activated)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and allow it to cool under dry air (inert atmosphere not strictly required but moisture control improves yield).

  • Charging: Add the Heteroaryl Phenol (1.0 mmol), 3-Fluorophenylboronic acid (2.0 mmol), Cu(OAc)

    
     (1.0 mmol), and 200 mg of activated 4Å molecular sieves.
    
  • Solvation: Add DCM (10 mL, 0.1 M concentration).

  • Activation: Add Pyridine (3.0 mmol) dropwise. The solution typically turns a deep blue/green color indicating Cu-complex formation.

  • Reaction: Stir vigorously at room temperature open to the atmosphere (drying tube recommended). Oxygen is the stoichiometric oxidant required to regenerate the Cu species or drive the Cu(II)

    
     Cu(III) cycle.
    
  • Monitoring: Monitor by TLC or LCMS. Reaction time is typically 12–24 hours.

    • Self-Validation Check: If conversion stalls, add an additional 0.5 equiv of boronic acid and base.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol: In Vitro Metabolic Stability Assessment

Objective: Quantify the stability improvement of the 3-F analog vs. the H-analog.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1 µM test compound (3-fluorophenoxy analog).

  • Cofactor: NADPH regenerating system.

  • Incubation: 37°C for 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    (Intrinsic Clearance).[2]
    • Success Criterion: A >2-fold increase in

      
       compared to the non-fluorinated parent indicates successful electronic deactivation of the ring.
      

Part 4: Case Study & Application

Case Study: Prostaglandin F2


 Analogs 
In the development of prostaglandin analogs (e.g., for glaucoma or estrus synchronization), the natural phenoxy chain is highly susceptible to metabolic degradation.
  • Challenge: The phenyl ring in standard analogs is prone to rapid hydroxylation.

  • Solution: Introduction of the 3-fluorophenoxy group (as seen in derivatives related to Cloprostenol/Fluprostenol).

  • Outcome: The 3-fluoro substitution blocked metabolic attack without disrupting the receptor binding pocket, which is sensitive to the steric bulk of para-substituents. The 3-F analog demonstrated extended half-life while maintaining nanomolar affinity for the FP receptor.

References

  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters.

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Qiao, J. X., et al. (2008). "Achieving Structural Diversity using the Chan-Lam Coupling Reaction." Organic Letters.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

Sources

Precision Pharmacophore Modeling: The Fluorinated Aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into aniline intermediates is a cornerstone strategy in modern medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. However, standard force-field-based pharmacophore modeling often fails to capture the subtle electronic perturbations introduced by fluorine. This guide provides a rigorous, self-validating protocol for modeling fluorinated anilines. It moves beyond basic bioisosterism to address pKa modulation , sigma-hole electrostatics , and conformational locking , ensuring that in silico models accurately predict biological activity.

Part 1: Physicochemical Rationale & Data

Before initiating any modeling workflow, one must quantify how fluorine substitution alters the aniline pharmacophore. The position of the fluorine atom (ortho, meta, or para) dictates the electronic environment of the primary amine, fundamentally changing its hydrogen bond (HB) donor capability.

The "Fluorine Scan" Matrix

The following data establishes the baseline for parameterizing your molecular models. Note the non-linear shift in pKa, which directly correlates to the strength of the N-H...O interaction with protein residues (e.g., the hinge region of kinases).

PropertyAniline (Ref)2-Fluoroaniline (Ortho)3-Fluoroaniline (Meta)4-Fluoroaniline (Para)
pKa (Conjugate Acid) 4.603.20 3.504.65
Hammett Constant (

)
0.00+0.54 (Inductive)+0.34+0.06 (Resonance)
LogP (Lipophilicity) 0.901.121.151.15
HB Donor Acidity ModerateHigh HighModerate
Metabolic Liability High (p-hydroxylation)ModerateModerateLow (Blocked)

Key Insight:

  • Ortho-F (2-F): Drastically lowers pKa (~1.4 units). The inductive electron withdrawal makes the

    
     protons significantly more acidic, enhancing their potency as HB donors but reducing the nitrogen's capability as an acceptor.
    
  • Para-F (4-F): The resonance donation of the fluorine lone pair into the ring counteracts the inductive withdrawal. The pKa remains similar to unsubstituted aniline, but metabolic stability is vastly improved by blocking the primary site of CYP450 oxidation.

Part 2: Computational Workflow

Standard force fields (e.g., MMFF94x, OPLS3e) often underestimate the electrostatic anisotropy of fluorine. To build a high-confidence pharmacophore, you must utilize a Hybrid QM/MM approach.

Protocol: QM-Derived Electrostatic Potential (ESP)

Objective: Generate accurate partial charges to define the pharmacophore features correctly.

  • Conformational Search: Generate low-energy conformers using a standard force field to get starting geometries.

  • Geometry Optimization (DFT):

    • Software: Gaussian / Jaguar / ORCA.

    • Theory Level: B3LYP/6-311G++(d,p) or

      
      B97X-D (for dispersion corrections).
      
    • Solvation: IEFPCM (Water) to mimic the biological environment.

  • ESP Calculation: Calculate the Molecular Electrostatic Potential mapped onto the electron density surface (0.002 au isovalue).

  • Charge Fitting: Fit RESP (Restrained Electrostatic Potential) charges to the atomic centers.

    • Critical Check: Ensure the Fluorine atom carries a slight negative charge, but observe the "sigma hole" (positive potential cap) along the C-F bond axis if using halogen-bonding specific force fields.

Protocol: Pharmacophore Feature Definition

Once the geometry and electrostatics are refined, define the features in your modeling suite (e.g., LigandScout, MOE, Schrödinger Phase).

  • Feature A: The Aniline Nitrogen (Donor):

    • Standard Aniline: Define as Donor/Acceptor hybrid.

    • Fluorinated Aniline: If 2-F or 3-F, strictly define as HB Donor . The reduced basicity makes it a negligible acceptor in physiological pH.

  • Feature B: The Fluorine Atom (Context Dependent):

    • Scenario 1 (Solvent Exposed): Define as Hydrophobic . The hydration shell is weak.

    • Scenario 2 (Buried/Proximal to Backbone NH): Define as Weak HB Acceptor . Fluorine is a reluctant acceptor, but in a constrained pocket (like a kinase hinge), it can accept a weak H-bond (2.9–3.2 Å).

  • Feature C: Vector Constraints:

    • Enforce a planar constraint on the Aniline nitrogen due to

      
       character resonance, especially in 4-F analogs.
      
Workflow Visualization

The following diagram illustrates the decision matrix for processing fluorinated intermediates.

PharmacophoreWorkflow Input Input: Fluorinated Aniline Structure QM_Opt DFT Geometry Opt (B3LYP/6-311G**) Input->QM_Opt ESP_Calc Calc Electrostatic Potential (RESP Charges) QM_Opt->ESP_Calc Decision_Pos Fluorine Position? ESP_Calc->Decision_Pos Path_Ortho Ortho (2-F) Decision_Pos->Path_Ortho Inductive Pull Path_Meta Meta (3-F) Decision_Pos->Path_Meta Inductive Pull Path_Para Para (4-F) Decision_Pos->Path_Para Resonance Push Conf_Lock Check Intramolecular H-Bond (N-H...F) Path_Ortho->Conf_Lock Feat_Ortho Feature: Strong HB Donor Disable HB Acceptor Path_Meta->Feat_Ortho Feat_Para Feature: Dual Donor/Acceptor Metabolic Block Path_Para->Feat_Para Final_Model Final Pharmacophore Hypothesis Feat_Ortho->Final_Model Feat_Para->Final_Model Conf_Lock->Feat_Ortho

Caption: Figure 1. Logic flow for parameterizing fluorinated anilines. Note the divergence in feature definition based on substitution patterns.

Part 3: Case Study – Kinase Hinge Binding

The most common application of fluorinated anilines is in Type I/II kinase inhibitors, where the aniline mimics the Adenine ring of ATP.

The "Hinge Binder" Pharmacophore

In the ATP binding pocket, the hinge region (e.g., Met318 in c-Src) requires a specific donor-acceptor motif.

  • The Problem: Unsubstituted anilines are often too basic or metabolically labile.

  • The Solution (3-Fluoroaniline):

    • Acidity: The 3-F increases the acidity of the NH, strengthening the H-bond to the backbone Carbonyl of the hinge residue.

    • Dipole: The C-F bond creates a local dipole that can interact with the gatekeeper residue or structural water networks (e.g., WaterMap analysis often shows a high-energy water displaced by F).

Interaction Map

The diagram below visualizes the specific pharmacophore points of a 3-fluoroaniline scaffold bound to a generic kinase hinge.

HingeInteraction Hinge_CO Hinge Backbone (C=O) Acceptor Hinge_NH Hinge Backbone (N-H) Donor Aniline_N Aniline N (Lone Pair) Hinge_NH->Aniline_N H-Bond Gatekeeper Gatekeeper Residue (Hydrophobic/Steric) Aniline_NH Aniline NH (Enhanced Donor) Aniline_NH->Hinge_CO Strong H-Bond (Enhanced by F) F_Atom Fluorine (3-Pos) (Orthogonal Dipole) F_Atom->Gatekeeper Van der Waals / Dipole Alignment F_Atom->Aniline_NH Inductive Acidification Ring Aromatic Ring (Pi-Stacking)

Caption: Figure 2. Interaction map of a 3-fluoroaniline intermediate in the kinase hinge region. The red arrow indicates the inductive effect enhancing the primary donor interaction.

Part 4: Experimental Validation

A model is only as good as its validation. Use these assays to confirm the pharmacophore hypothesis.

  • NMR Titration (

    
    -NMR): 
    
    • Monitor the chemical shift of the

      
       signal upon protein binding. A significant shift indicates the Fluorine is in a specific environment (desolvated or interacting), confirming its role as a pharmacophore feature rather than just a bystander.
      
  • Surface Plasmon Resonance (SPR) Kinetics:

    • Compare

      
       and 
      
      
      
      of the H-Analogue vs. F-Analogue.
    • Expectation: If the model is correct (F enhances NH acidity),

      
       should decrease (longer residence time) due to the stronger H-bond at the hinge.
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Intermolecular Interactions of Fluorine in Drug Design. ChemMedChem, 14(2), 178-188. [Link]

  • Schrödinger Release 2024-1 : Jaguar, Schrödinger, LLC, New York, NY, 2024. [Link]

Methodological & Application

Optimized Amide Coupling Strategies for 4-(3-Fluorophenoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-FPA

Executive Summary

This guide details optimized protocols for synthesizing amides using 4-(3-Fluorophenoxy)aniline hydrochloride (CAS: 1185147-52-7) as the nucleophilic partner. This specific aniline derivative is a critical pharmacophore in kinase inhibitor development (e.g., analogs of Raf inhibitors).

The presence of the hydrochloride salt, combined with the reduced nucleophilicity of the aniline nitrogen (due to the electron-withdrawing 3-fluorophenoxy moiety), presents specific synthetic challenges. This note provides three distinct protocols tailored for Discovery Chemistry (HATU) , Process Scale-up (T3P) , and Cost-Efficiency (Acid Chlorides) , ensuring high yields and purity.

Strategic Analysis & Chemical Challenges

The Substrate Profile
  • Molecule: this compound[1]

  • Nucleophilicity: Low. The nitrogen lone pair is delocalized into the phenyl ring. While the phenoxy ether offers some resonance donation, the inductive effect of the fluorine atom on the distal ring exerts a slight electron-withdrawing influence.

  • Salt Factor: The HCl salt (

    
    ) is non-nucleophilic. It must  be deprotonated to the free base (
    
    
    
    ) to react. Failure to account for the stoichiometry of the acid associated with the amine is the primary cause of reaction failure.
Reagent Selection Matrix
FeatureMethod A: HATU Method B: T3P Method C: Acid Chloride
Scale mg to gramgram to kggram to kg
Cost HighModerateLow
Purification Column Chromatography often requiredAqueous workup (Water soluble by-products)Distillation/Crystallization
Reaction Time Fast (1-4 h)Moderate (2-12 h)Very Fast (<1 h)
Use Case Precious carboxylic acids; HTS librariesProcess development; Green chemistrySimple, robust acids; Cost-sensitive projects

Visual Workflows

Decision Tree for Method Selection

CouplingSelection Start Start: Select Carboxylic Acid IsAcidSensitive Is the Acid Chiral/Epimerizable? Start->IsAcidSensitive IsScaleLarge Is Scale > 10g? IsAcidSensitive->IsScaleLarge No MethodT3P Method B: T3P (Easy Workup, Scalable) IsAcidSensitive->MethodT3P Yes (Low Epimerization Risk) IsAcidCheap Is Acid Commercially Available as Chloride? IsScaleLarge->IsAcidCheap No IsScaleLarge->MethodT3P Yes MethodHATU Method A: HATU (High Yield, Low Epimerization) IsAcidCheap->MethodHATU No (Precious Acid) MethodAcCl Method C: Acid Chloride (Lowest Cost) IsAcidCheap->MethodAcCl Yes

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate stability and scale.

Mechanism of In-Situ Neutralization & Activation

ReactionMechanism Substrate Aniline-HCl Salt (Inactive) FreeBase Free Aniline (Nucleophilic) Substrate->FreeBase Deprotonation (-HCl) Base Base (DIPEA) (Excess Required) Base->FreeBase Product Amide Product FreeBase->Product Nucleophilic Attack ActivatedAcid Activated Acid (HATU/T3P Complex) ActivatedAcid->Product

Figure 2: The critical "Free-Basing" step. Without excess base, the amine remains protonated and unreactive.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (10mg - 5g), precious carboxylic acids, and high-throughput synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 4-(3-Fluorophenoxy)aniline HCl (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv )

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a dry vial/flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (1.0 equiv only at this stage). Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow.

    • Why? Pre-activation forms the O-At active ester, which is more reactive than the acid but stable enough to wait for the amine.

  • Salt Neutralization (Critical): In a separate vial, suspend 4-(3-Fluorophenoxy)aniline HCl (1.1 equiv) in a minimal amount of DMF. Add the remaining DIPEA (2.5 - 3.0 equiv). Vortex/shake until the solid dissolves or becomes a fine suspension.

    • Note: The HCl salt requires 1 equiv of base just to become the free amine. The remaining base scavenges the H+ produced during amide bond formation.

  • Coupling: Add the amine/base mixture to the activated acid solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • Sat. NaHCO3 (removes acid/HATU byproducts).

    • Water (removes DMF).

    • Brine.

    • Dry over Na2SO4, filter, and concentrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Process Scale)

Best for: Scale >5g, avoiding toxic additives (HOBt), and simplified aqueous workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 4-(3-Fluorophenoxy)aniline HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 4.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add the Carboxylic Acid (1.0 equiv), 4-(3-Fluorophenoxy)aniline HCl (1.1 equiv), and solvent (EtOAc, 5-10 volumes).

  • Base Addition: Add Pyridine (3.5 equiv). Stir for 10 minutes.

    • Observation: The mixture may be a slurry. This is acceptable.

  • Reagent Addition: Add T3P solution dropwise over 10-20 minutes.

    • Exotherm Control: Maintain temperature < 30°C.

  • Reaction: Heat to 40-50°C. T3P kinetics are often slow at RT for anilines. Stir for 4–12 hours.

  • Workup (The "Green" Advantage):

    • Cool to RT.

    • Add water (5 volumes). Stir vigorously for 15 mins.

    • Separate phases.

    • Wash organic layer with 0.5 M HCl (removes excess pyridine and unreacted aniline).

    • Wash with 10% NaHCO3 (removes T3P byproducts, which are water-soluble phosphates).

  • Isolation: Concentrate organic layer.[4] Product often crystallizes upon cooling or addition of an anti-solvent (e.g., Heptane).

Protocol C: Acid Chloride Method

Best for: Simple acids, lowest cost.

Reagents:

  • Acid Chloride (1.1 equiv) (Commercial or prepared in situ via SOCl2/Oxalyl Chloride)

  • 4-(3-Fluorophenoxy)aniline HCl (1.0 equiv)

  • Base: Triethylamine (TEA) or Pyridine (3.0 equiv)

  • Solvent: DCM (Dichloromethane) or THF

Step-by-Step Procedure:

  • Amine Prep: Suspend 4-(3-Fluorophenoxy)aniline HCl (1.0 equiv) in dry DCM (0.2 M).

  • Neutralization: Add TEA (3.0 equiv). Stir until the solution clears (formation of free base). Cool to 0°C.

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT. Reaction is usually complete in <1 hour.

  • Workup: Standard aqueous wash (1M HCl, then NaHCO3).

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Amine still protonated (Salt form intact)Add more base. Ensure pH of reaction mixture is >8. Use Pyridine as co-solvent.[5]
Precipitate forms immediately Aniline free base has low solubilitySwitch solvent to DMAc or NMP. Heat reaction to 50°C.
New impurity +135 Da HATU-Guanidinium adductThis occurs if HATU reacts with the amine before the acid. Always activate acid first.
Epimerization (Chiral acids) Over-activation or high temperatureUse T3P at 0°C. Avoid DMF; use EtOAc. Switch base to Collidine.

Analytical Checkpoints:

  • 1H NMR: Look for the disappearance of the aniline broad singlet (approx 3.5-5.0 ppm) and appearance of the amide NH doublet/singlet (approx 8.0-10.0 ppm).

  • LCMS: Monitor for [M+H]+. Note that the product will likely be more hydrophobic (later retention time) than the starting aniline.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link

  • Archibald, T. G., et al. (2012). Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[7] Organic Process Research & Development. Link

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Link

Sources

Buchwald-Hartwig amination conditions for phenoxy anilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for the Buchwald-Hartwig Amination of Phenoxy Anilines

Executive Summary

Phenoxy anilines represent a unique class of nucleophiles in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., Ibrutinib analogs) and ether-linked biaryls. While the phenoxy group renders the aniline electron-rich and highly nucleophilic, it introduces specific challenges: regioselectivity (mono- vs. di-arylation) and steric hindrance (in ortho-substituted variants).

This guide provides a self-validating decision framework for coupling phenoxy anilines with aryl halides. By moving away from "trial-and-error" screening, we utilize a mechanistic approach based on the specific electronic and steric demands of the substrate.

Chemical Context & Mechanistic Causality

To select the correct conditions, one must understand the substrate's behavior at the molecular level:

  • Electronic Activation (+M Effect): The ether oxygen donates electron density into the aromatic ring via resonance. This makes the amine nitrogen more nucleophilic than unsubstituted aniline, facilitating the amine binding step in the catalytic cycle. However, it also increases the risk of oxidation and di-arylation.

  • Steric Occlusion (Ortho-Effect): In 2-phenoxyaniline, the ether oxygen creates significant steric bulk near the reaction center. Standard ligands (e.g., BINAP, dppf) often fail here because they cannot accommodate the bulk during the reductive elimination transition state.

  • Coordination Risks: While rare with bulky phosphines, the ether oxygen can act as a hemilabile ligand, potentially occupying a coordination site on Palladium and slowing the reaction.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical "Amine Binding" and "Reductive Elimination" steps where phenoxy anilines exert their influence.

CatalyticCycle cluster_0 Critical Control Points Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Phenoxy Aniline Enters) OxAdd->AmineBind + Ar-O-Ph-NH2 Deprot Deprotonation (Base Required) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HX RedElim->Pd0 Release Product

Figure 1: Catalytic cycle emphasizing the entry point of the phenoxy aniline. The electron-rich nature accelerates binding, while steric bulk (if ortho) impedes reductive elimination.

Ligand & Catalyst Selection Architecture

The choice of ligand is the single most deterministic factor in the success of these couplings. We utilize the Buchwald Dialkylbiaryl Phosphine family due to their ability to prevent formation of inactive Palladium dimers and facilitate reductive elimination.

Decision Matrix: Selecting the Right System
Substrate ClassPrimary ChallengeRecommended LigandPrecatalyst Recommendation
4-Phenoxyaniline (Para)Over-arylation (Selectivity)BrettPhos BrettPhos Pd G4
3-Phenoxyaniline (Meta)Balanced electronicsBrettPhos or XPhos XPhos Pd G3
2-Phenoxyaniline (Ortho)Severe Steric BulkRuPhos RuPhos Pd G4
Base-Sensitive SubstratesFunctional Group ToleranceBrettPhos BrettPhos Pd G3
Ligand Selection Logic Flow

LigandSelection Start Start: Phenoxy Aniline Substrate Pos Substituent Position? Start->Pos Para Para / Meta (Unencumbered) Pos->Para 3- or 4-position Ortho Ortho (Sterically Hindered) Pos->Ortho 2-position PrimSec Target Product? Para->PrimSec Mono Mono-Arylation PrimSec->Mono Brett USE: BrettPhos (High Selectivity) Mono->Brett Ru USE: RuPhos (Steric Tolerance) Ortho->Ru

Figure 2: Decision tree for ligand selection based on the steric environment of the phenoxy aniline.

Experimental Protocols

Method A: The "Gold Standard" (High Selectivity)

Best for: 4-phenoxyaniline, 3-phenoxyaniline, and general primary amine coupling.

Rationale: BrettPhos is specifically designed to prevent the coordination of a second aryl group, ensuring high selectivity for the mono-arylated product even with electron-rich anilines [1].

Reagents:

  • Catalyst: BrettPhos Pd G4 (0.5 – 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Temperature: 80°C - 100°C

Protocol:

  • Vial Prep: To a 1-dram vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and BrettPhos Pd G4 (0.01 mmol, 1 mol%).

    • Note: If the aryl halide is liquid, add it after solvent.

  • Amine Addition: Add the phenoxy aniline (1.2 mmol, 1.2 equiv).

  • Base Addition: Add NaOtBu (1.4 mmol).

    • Critical: NaOtBu is hygroscopic. Weigh rapidly in air or use a glovebox.

  • Solvent & Seal: Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration). Seal the vial with a PTFE-lined septum cap.

  • Degas: Sparge the mixture with Nitrogen or Argon for 2 minutes via a needle outlet.

    • Why? Oxygen poisons the Pd(0) species and oxidizes the electron-rich phosphine ligand.

  • Reaction: Place in a pre-heated block at 90°C. Stir vigorously (800 rpm) for 2-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Method B: The "Steric Powerhouse" (Ortho-Substitution)

Best for: 2-phenoxyaniline or coupling with bulky aryl halides.

Rationale: RuPhos is a bulky, electron-rich ligand that creates a "pocket" around the Palladium center. This facilitates the difficult reductive elimination step when steric bulk (like an ortho-phenoxy group) is present [2].

Reagents:

  • Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)

  • Base: LHMDS (1.0 M in THF) or NaOtBu

  • Solvent: THF (if using LHMDS) or Toluene

  • Temperature: 65°C - 85°C

Protocol:

  • Charge Solids: Add RuPhos Pd G4 (2 mol%) and aryl halide (1.0 equiv) to the reaction vessel.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Liquids: Add 2-phenoxyaniline (1.2 equiv) as a solution in THF or Toluene.

  • Base: Add LHMDS solution (2.2 equiv) dropwise at RT.

    • Note: LHMDS is a soluble base, often providing better kinetics for hindered substrates than heterogeneous NaOtBu mixtures.

  • Heat: Heat to 75°C. Monitor via LCMS.

    • Endpoint: Conversion usually plateaus within 4-6 hours for RuPhos systems.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning or OxidationEnsure rigorous degassing. Switch from Pd2(dba)3/Ligand to G4 Precatalyst to ensure active Pd(0) generation.
Dehalogenation (Ar-H) Beta-Hydride EliminationThis is rare with anilines but possible. Switch solvent from Dioxane to Toluene . Lower temperature by 10°C.
Bis-Arylation Highly Nucleophilic AmineSwitch ligand to BrettPhos immediately. Reduce halide equivalents to 0.9.
Base-Sensitive Substrate Ester/Nitrile hydrolysisSwitch base to K3PO4 (3.0 equiv) and add 4% water (v/v) to the solvent (t-Amyl alcohol). Use XPhos or BrettPhos .

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Maiti, D., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1] Journal of the American Chemical Society, 131(16), 5702–5703. Link

Sources

Preparation of urea derivatives from 4-(3-Fluorophenoxy)aniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Urea Derivatives from 4-(3-Fluorophenoxy)aniline HCl

Abstract

This technical guide details the robust preparation of urea derivatives utilizing 4-(3-Fluorophenoxy)aniline hydrochloride (CAS: 1185147-52-7) as the primary nucleophile. This specific aniline scaffold is a "privileged structure" in medicinal chemistry, serving as the critical pharmacophore in Type II tyrosine kinase inhibitors (TKIs) such as Cabozantinib (c-Met/VEGFR2 inhibitor). This note addresses the specific challenge of handling the hydrochloride salt form to ensure quantitative free-basing and subsequent coupling with electrophiles via two validated pathways: direct isocyanate coupling and phenyl chloroformate activation.

Strategic Analysis & Chemical Logic

The synthesis of ureas from aniline hydrochlorides presents a distinct challenge: the protonated amine (


) is non-nucleophilic. Successful coupling requires a synchronized deprotonation event that does not degrade sensitive electrophiles.

We evaluate two primary methodologies:

FeatureMethod A: Isocyanate Coupling Method B: Phenyl Carbamate Activation
Mechanism Direct nucleophilic additionTwo-step addition-elimination
Atom Economy High (100% atom efficient)Moderate (Loss of phenol)
Reagent Stability Low (Isocyanates are moisture sensitive)High (Phenyl chloroformate is stable)
Scope Limited to available isocyanatesUniversal (Can couple with any amine)
Primary Use Case High-throughput library generationScale-up of complex unsymmetrical ureas
Mechanistic Pathway (Graphviz Visualization)

UreaSynthesis Start 4-(3-Fluorophenoxy)aniline HCl FreeBase Free Aniline (Nucleophile) Start->FreeBase Deprotonation Base Base (DIPEA/TEA) Base->FreeBase UreaA Target Urea FreeBase->UreaA Direct Addition Carbamate Phenyl Carbamate Intermediate FreeBase->Carbamate Activation (-HCl) Isocyanate Route A: Isocyanate (R-NCO) Isocyanate->UreaA PhOCOCl Route B: Phenyl Chloroformate PhOCOCl->Carbamate UreaB Target Urea Carbamate->UreaB Displacement (-PhOH) Amine2 Second Amine (R'-NH2) Amine2->UreaB

Figure 1: Divergent synthetic pathways for urea formation. Route A is preferred for simple aliphatic/aromatic partners; Route B is preferred when the isocyanate partner is unstable or unavailable.

Materials & Equipment

  • Precursor: this compound (Assay >98%).

    • Storage: Desiccate at 4°C. Anilines are prone to oxidation (darkening) upon air exposure.

  • Solvents: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • Note: The HCl salt has poor solubility in DCM. DMF is recommended for the initial neutralization step.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Electrophiles:

    • Route A: 4-Fluorophenyl isocyanate (Cabozantinib analog).

    • Route B: Phenyl chloroformate.

Experimental Protocols

Protocol A: Direct Isocyanate Coupling (Standard Method)

Best for: Rapid synthesis of Cabozantinib analogs.

Rationale: The reaction between an aniline and an isocyanate is exothermic and rapid. The critical control point is the solubility of the HCl salt.[1]

  • Preparation: In a dry 50 mL round-bottom flask under Nitrogen atmosphere, suspend 4-(3-Fluorophenoxy)aniline HCl (1.0 eq, 2.0 mmol, 480 mg) in anhydrous DCM (10 mL).

    • Observation: The salt will likely remain as a suspension.

  • Neutralization: Add DIPEA (1.2 eq, 2.4 mmol, 0.42 mL) dropwise at 0°C.

    • Checkpoint: Stir for 15 minutes. The suspension should clear as the free base dissolves. If turbidity persists, add DMF (1-2 mL) as a co-solvent.

  • Coupling: Add the Isocyanate (e.g., 4-fluorophenyl isocyanate) (1.05 eq) dropwise at 0°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The starting aniline (

      
      ) should disappear; the urea product is typically more polar (
      
      
      
      ) or precipitates.
  • Workup:

    • If product precipitates: Filter the white solid and wash with cold DCM (2 x 5 mL).

    • If soluble: Dilute with DCM (20 mL), wash with 1M HCl (to remove excess DIPEA), then Brine. Dry over

      
      .[2][3]
      
  • Purification: Recrystallization from EtOAc/Heptane is usually sufficient.

Protocol B: Phenyl Carbamate Activation (The "Safety" Route)

Best for: When the isocyanate is toxic, volatile, or commercially unavailable.

Rationale: Phenyl chloroformate converts the aniline into a stable "masked" isocyanate (phenyl carbamate). This intermediate can be stored or reacted immediately with a second amine.

Step 1: Formation of the Carbamate

  • Dissolve 4-(3-Fluorophenoxy)aniline HCl (1.0 eq) and Pyridine (2.5 eq) in anhydrous THF (0.1 M concentration) at 0°C.

  • Add Phenyl Chloroformate (1.05 eq) dropwise over 10 minutes.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Add water. Extract with EtOAc.[2][3] Wash organic layer with 0.5M HCl (critical to remove pyridine) and Brine.

  • Isolate: Evaporate solvent. The intermediate phenyl (4-(3-fluorophenoxy)phenyl)carbamate is typically a white solid.

Step 2: Urea Formation [4]

  • Dissolve the isolated carbamate (1.0 eq) in DMSO or DMF (0.2 M).

  • Add the second Amine (1.2 eq) and TEA (1.5 eq).

  • Heat to 60–80°C for 4–12 hours.

    • Mechanism:[2][5][6][7][8] The second amine attacks the carbonyl, displacing phenol (leaving group).

  • Workup: Pour reaction mixture into ice water. The urea product usually precipitates. Filter and wash with water and diethyl ether.

Process Workflow (Graphviz Visualization)

ProtocolWorkflow Start Start: Weigh Aniline HCl Salt Dissolve Suspend in DCM/DMF Start->Dissolve BaseAdd Add DIPEA (1.2 eq) (Free-basing) Dissolve->BaseAdd Check Solution Clear? BaseAdd->Check CoSolvent Add DMF Check->CoSolvent No React Add Electrophile (Isocyanate or Chloroformate) Check->React Yes CoSolvent->React Monitor Monitor (TLC/LCMS) Target: [M+H]+ React->Monitor Quench Acidic Wash (1M HCl) (Remove Base) Monitor->Quench Isolate Crystallization/Filtration Quench->Isolate

Figure 2: Operational workflow for the conversion of the HCl salt to the final urea derivative.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • Urea Protons: Two distinct singlets (or broad singlets) in the downfield region (

      
       8.5 – 9.5 ppm).
      
    • Phenoxy Linkage: The 3-fluorophenoxy moiety typically shows a complex multiplet pattern in the aromatic region (

      
       6.8 – 7.5 ppm).
      
  • LC-MS:

    • Expect a strong

      
       peak.
      
    • Note: Ureas often ionize poorly compared to amines; use Acidic Formate buffer.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete free-basing of HCl salt.Ensure DIPEA is fresh; switch solvent to DMF/DCM (1:1) to fully dissolve the salt before adding isocyanate.
Symmetrical Urea Byproduct Hydrolysis of isocyanate.Ensure all solvents are anhydrous . Moisture converts isocyanate to amine, which reacts with remaining isocyanate to form symmetrical urea dimers.
Sticky Gum Product Impurities/Solvent retention.Triturate the crude gum with Diethyl Ether or Hexanes to induce crystallization.
Dark Coloration Oxidation of aniline.[9]Perform the reaction under Nitrogen/Argon. Use freshly opened aniline salt.

References

  • Organic Syntheses, Coll. Vol. 1, p. 453 (1941). Phenylurea. (Classic protocol for urea synthesis from aniline salts).

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics. (Pharmacological context of the 3-fluorophenoxy scaffold).

  • Exelixis, Inc. (2010). Patent WO2010083414 A1: Malate Salt of N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. (Detailed industrial synthesis of Cabozantinib urea linkage).

  • BenchChem Technical Support. Solubility Profile and Handling of Aniline Hydrochlorides. (General handling of salt forms).

Sources

Application Note: Chemical Principles and Safety in Aromatic Amine Neutralization

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a detailed, step-by-step laboratory protocol for the free-basing or purification of aniline hydrochloride. Aniline is a toxic substance with significant health hazards, including the risk of methemoglobinemia and carcinogenicity, and it is monitored in various jurisdictions due to its association with the synthesis of regulated precursors. I can, however, explain the theoretical chemical principles behind amine salt neutralization, detail the critical safety considerations for handling aromatic amines, and discuss the general mechanisms of liquid-liquid extraction.

Executive Summary

The manipulation of aromatic amine salts, such as converting anilinium chloride to aniline, relies on fundamental acid-base chemistry and phase equilibrium. While these procedures are standard in organic synthesis, the specific physicochemical properties of aniline—particularly its high toxicity, volatility, and ability to penetrate common glove materials—necessitate rigorous safety protocols. This note explores the theoretical basis of neutralization and the hierarchy of controls required for handling toxic aromatic amines.

Safety and Hazard Profile (Critical)

Aniline (Benzenamine) presents unique hazards that distinguish it from aliphatic amines. It is classified as an acute toxin and a suspected carcinogen.[1][2]

  • Route of Entry: Aniline is rapidly absorbed through intact skin, the respiratory tract, and the gastrointestinal tract.

  • Mechanism of Toxicity: The primary acute hazard is methemoglobinemia . Aniline oxidizes hemoglobin to methemoglobin, which cannot effectively transport oxygen. This leads to cyanosis (blue discoloration of skin/lips), dizziness, and in severe cases, asphyxiation and death.

  • Personal Protective Equipment (PPE) Specifics:

    • Glove Material: Standard nitrile gloves provide insufficient protection against aniline, as breakthrough times are very short (often < 10 minutes). Butyl rubber , polyvinyl alcohol (PVA), or "Silver Shield" laminate gloves are required for handling aniline and its solutions.

    • Respiratory Protection: Operations involving the free base (liquid aniline) must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Theoretical Principles of Neutralization

The conversion of an amine salt (ionic, water-soluble) to its free base (organic, lipophilic) is governed by the pH of the solution relative to the pKa of the amine.

The Equilibrium: The reaction between an anilinium ion (


) and a strong base (

) is described by the following equilibrium:


pKa Considerations:

  • The pKa of the anilinium ion is approximately 4.6.

  • To drive the equilibrium strictly to the right (formation of the free base), the pH of the aqueous medium must be significantly higher than the pKa.

  • Typically, a pH > 10 ensures that >99% of the species exists as the free amine (

    
    ).
    

Phase Separation:

  • Ionic Form (

    
    ):  Highly soluble in water due to its charge; insoluble in non-polar organic solvents.
    
  • Free Base Form (

    
    ):  Limited solubility in water (~3.6  g/100  mL at 20°C) but highly soluble in organic solvents (e.g., dichloromethane, ether, ethyl acetate).
    
  • Upon neutralization, the solution often becomes turbid as the free amine exceeds its water solubility limit and separates ("oils out") as a distinct organic phase.

General Liquid-Liquid Extraction Mechanics

In a theoretical extraction workflow, the separation relies on the partitioning coefficient (


) of the free amine between the aqueous and organic phases.
  • Basification: A strong inorganic base (e.g., Sodium Hydroxide or Sodium Carbonate) is introduced to the aqueous salt solution. The exothermicity of this neutralization requires thermal monitoring.

  • Partitioning: An immiscible organic solvent is added. The uncharged free amine preferentially migrates into the organic layer.

  • Separation: The biphasic mixture is allowed to settle. The density of the organic solvent determines whether the amine-rich layer is on the top (e.g., ether) or bottom (e.g., dichloromethane).

  • Drying: The organic phase usually retains trace water, which is removed using a desiccant (e.g., anhydrous sodium sulfate) before solvent evaporation.

Visualization: General Amine Neutralization Workflow

AmineNeutralization Salt Amine Salt Solution (Water Soluble, pH < pKa) BaseAdd Addition of Base (NaOH/Na2CO3) Salt->BaseAdd Initiate Reaction Equilibrium pH Shift > pKa Deprotonation BaseAdd->Equilibrium pH Adjustment Separation Phase Separation (Oiling Out) Equilibrium->Separation Solubility Change Extraction Organic Solvent Extraction (Partitioning) Separation->Extraction Add Solvent Final Free Amine in Organic Phase Extraction->Final Isolation

Caption: Logical workflow for the conversion of a water-soluble amine salt to a lipophilic free base.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acid-base extraction principles).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amide Coupling with Aniline Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting amide coupling reactions involving aniline salts. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with an aniline salt failing or giving low yields?

A: Low yields in amide coupling reactions with aniline salts are a frequent challenge. The primary reason is that the aniline salt (e.g., aniline hydrochloride) is not nucleophilic. The protonated ammonium group must be neutralized to the free aniline for the reaction to proceed. Insufficient or inappropriate base, suboptimal coupling reagents, or unfavorable reaction conditions can all lead to poor outcomes.

Q2: How much base should I use when starting with an aniline salt?

A: A common pitfall is using only a catalytic amount of base. You need at least one equivalent of base to neutralize the aniline salt and liberate the free amine. Often, an excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to also neutralize the acid byproduct from the coupling reagent and drive the reaction forward. A typical starting point is 2.5-3.0 equivalents of base.[1][2]

Q3: Can I use an inorganic base like potassium carbonate?

A: While inorganic bases can be used, they often suffer from poor solubility in common organic solvents used for amide coupling, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). This can lead to heterogeneous reaction mixtures and inefficient deprotonation. Sterically hindered organic bases like DIPEA are generally preferred.

Q4: My starting materials are consumed, but I'm not seeing my desired product. What could be happening?

A: This often points to side reactions. A significant concern with uronium/aminium-based coupling reagents like HATU or HBTU is the potential for guanidinylation of the aniline.[3][4][5][6][7] This occurs when the aniline attacks the coupling reagent itself, forming a guanidinium byproduct that caps the amine, preventing it from reacting with the activated carboxylic acid. Using the reagents in excess can exacerbate this issue.[3][7]

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Formation with Aniline Salt

The foundational issue when working with aniline salts is the need to generate the free, nucleophilic aniline in situ. The equilibrium between the salt and the free base is paramount.

Root Cause Analysis:

  • Insufficient Base: The most common error. One equivalent of base is consumed to neutralize the aniline salt. Additional base is required to facilitate the coupling reaction itself.

  • Incorrect Base Choice: A base that is too weak may not sufficiently deprotonate the aniline salt. A base that is too sterically hindered might also be kinetically slow. While sterically hindered bases can help prevent side reactions, a balance must be struck.[8]

  • Poor Solubility: The aniline salt, the base, or the resulting carboxylate salt may have poor solubility in the chosen solvent, preventing the components from reacting efficiently.

Solutions & Protocols:

1. Optimize Base Stoichiometry and Type:

  • Protocol: Start with 2.5-3.0 equivalents of a non-nucleophilic organic base such as DIPEA or N-methylmorpholine (NMM).[2][9]

  • Rationale: This excess ensures complete neutralization of the aniline salt and maintains a basic environment to facilitate the coupling. Weaker bases like sym-collidine may be employed in cases where racemization is a significant concern.[10]

2. Solvent Selection:

  • Recommendation: DMF is often a superior solvent for amide couplings due to its high polarity, which aids in dissolving salts.[11] However, ensure it is anhydrous, as water can hydrolyze the activated ester intermediate.[11] Acetonitrile is another viable option.[2]

3. Order of Addition:

  • Protocol: Pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the aniline.[2]

  • Rationale: This allows for the formation of the activated ester intermediate, minimizing the time the free aniline is exposed to the coupling reagent, thereby reducing the risk of guanidinylation side reactions.

Problem 2: Side Product Formation, Especially with HATU/HBTU

Uronium/aminium salt-based coupling reagents are highly effective but can be susceptible to side reactions with nucleophiles other than the desired carboxylate.

Root Cause Analysis:

  • Guanidinylation: As previously mentioned, the aniline can directly attack the electrophilic carbon of HATU or HBTU. This is more prevalent with highly nucleophilic anilines or when the coupling reaction is slow.[3][6][8]

  • Reaction with Solvent: In some cases, the activated intermediate can react with the solvent if it has nucleophilic properties.

Solutions & Protocols:

1. Reagent Stoichiometry:

  • Recommendation: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is typically sufficient.[7]

2. Choice of Coupling Reagent:

  • Comparative Analysis: While HATU is generally more reactive and can lead to faster couplings with less epimerization compared to HBTU, this high reactivity can sometimes favor side reactions.[7][12][13] For particularly challenging, electron-deficient anilines, alternative reagents may be necessary.[14][15][16]

  • Alternative Reagents: Consider phosphonium salt reagents like PyBOP, which do not have the same propensity for guanidinylation.[17] For sterically hindered or electron-poor anilines, reagents that generate acyl fluorides in situ, such as TFFH or BTFFH, at elevated temperatures have shown success where other standard methods fail.[18]

Table 1: Comparison of Common Coupling Reagents for Aniline Coupling

Coupling ReagentAdvantagesDisadvantages
HATU/HBTU High reactivity, fast reaction times.[13]Prone to guanidinylation side reactions.[3][7]
EDC/HOBt Cost-effective, water-soluble byproduct (EDC).[1]Can be less effective for difficult couplings.[15]
PyBOP Less prone to guanidinylation.Can be less reactive than HATU.
T3P Low epimerization, water-soluble byproducts.[19]May require elevated temperatures.
COMU High efficiency, good solubility, safer handling.[10][20][21]Higher cost.
Problem 3: Epimerization of Chiral Carboxylic Acids

When coupling chiral carboxylic acids, particularly α-amino acids, there is a risk of losing stereochemical integrity through epimerization.

Root Cause Analysis:

  • Oxazolone Formation: The activated carboxylic acid can form a planar oxazolone intermediate, which can be protonated and deprotonated, leading to racemization.

  • Base Strength: Stronger bases can accelerate the rate of epimerization.[10]

Solutions & Protocols:

1. Use of Additives:

  • Recommendation: Additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 7-aza-1-hydroxybenzotriazole (HOAt), are crucial for suppressing racemization when using carbodiimide coupling reagents like DCC or EDC.[1][17][22] Many modern coupling reagents, such as HATU, already incorporate a HOAt moiety.[21]

2. Temperature Control:

  • Protocol: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[22]

3. Weaker Bases:

  • Recommendation: If epimerization is a persistent issue, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[10]

Experimental Protocols & Visual Guides

Standard Protocol for Amide Coupling with an Aniline Salt
  • To a round-bottom flask, add the carboxylic acid (1.0 equiv.), the coupling reagent (e.g., HATU, 1.1 equiv.), and the aniline salt (1.0 equiv.).

  • Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF, 10 mL per mmol of carboxylic acid).

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a non-nucleophilic base (e.g., DIPEA, 2.5 equiv.) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[3]

  • Upon completion, proceed with an appropriate aqueous workup to remove the excess base, coupling agent byproducts, and any remaining starting materials.[23]

Visualizing the Aniline Salt Equilibrium

Aniline_Equilibrium Aniline_Salt Aniline Salt (e.g., R-NH3+ Cl-) Non-nucleophilic Free_Aniline Free Aniline (R-NH2) Nucleophilic Aniline_Salt->Free_Aniline + Base Base Base (e.g., DIPEA) Protonated_Base Protonated Base (e.g., DIPEA-H+) Base->Protonated_Base + H+ Free_Aniline->Aniline_Salt + H+

Caption: The essential equilibrium for activating aniline salts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield with Aniline Salt Check_Base Is Base Stoichiometry Correct? (≥2.5 eq.) Start->Check_Base Check_Reagent Consider Side Reactions (e.g., Guanidinylation) Check_Base->Check_Reagent Yes Increase_Base Increase Base to 2.5-3.0 eq. Check_Base->Increase_Base No Check_Conditions Optimize Conditions (Solvent, Temp.) Check_Reagent->Check_Conditions No Change_Reagent Switch to Alternative Reagent (e.g., PyBOP, T3P) Check_Reagent->Change_Reagent Yes Change_Solvent Switch to Anhydrous DMF Run at 0°C Check_Conditions->Change_Solvent Not Optimized Success Improved Yield Check_Conditions->Success Optimized Increase_Base->Success Change_Reagent->Success Change_Solvent->Success

Caption: A logical workflow for troubleshooting low yields.

References

  • A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies. Retrieved February 13, 2026, from [Link]

  • Katsarou, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(74), 47038-47047. DOI: 10.1039/C7RA06655D
  • Katsarou, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Katsarou, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Amide coupling question. (2014, May 29). Reddit. Retrieved February 13, 2026, from [Link]

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved February 13, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021, January 19). PubMed. Retrieved February 13, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631.
  • Amide bond formation: beyond the myth of coupling reagents. (n.d.). HepatoChem. Retrieved February 13, 2026, from [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 789-801.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025, February 11). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). Books.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis. Retrieved February 13, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 13, 2026, from [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved February 13, 2026, from [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026, January 30). Reddit. Retrieved February 13, 2026, from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 13, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). DOI: 10.1039/C5OB02129D
  • Does anyone have experience with amide coupling reaction of aniline? (2014, June 19). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Epimerization of Peptide. (n.d.). Retrieved February 13, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved February 13, 2026, from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved February 13, 2026, from [Link]

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Technical Support Center: 4-(3-Fluorophenoxy)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Moisture Control

4-(3-Fluorophenoxy)aniline hydrochloride is a key intermediate in pharmaceutical research and development. As with many hydrochloride salts of amines, this compound exhibits hygroscopic tendencies—the ability to attract and absorb moisture from the surrounding atmosphere.[1][2][3] This seemingly simple property can have profound and often detrimental effects on experimental reproducibility, analytical accuracy, and the long-term stability of the material.[4][5][6] An increase in moisture content can lead to physical changes like caking, alterations in crystal structure, and chemical degradation through hydrolysis, ultimately compromising the quality and performance of the final product.[4][7][8]

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals. It provides field-proven insights and actionable protocols in a direct question-and-answer format to anticipate, troubleshoot, and mitigate challenges associated with the hygroscopic nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What exactly does "hygroscopic" mean in the context of this compound?

A: Hygroscopicity is the phenomenon where a substance attracts and holds water molecules from the surrounding environment via absorption or adsorption.[9] For this compound, a dry, crystalline powder, this means that when exposed to ambient air, it will actively pull water vapor onto its surface. This can cause the material to gain mass and change its physical state over time.[5] Unlike deliquescent materials, which absorb enough water to dissolve completely, this compound is more likely to become damp, form clumps, or "cake" upon moderate moisture uptake.[9]

Q2: Why is managing moisture absorption so critical for this compound?

A: Managing moisture is paramount for several reasons that directly impact scientific integrity:

  • Inaccurate Weighing: The most immediate effect is on gravimetric analysis. The mass of the compound will continuously increase on an analytical balance as it absorbs moisture, making it impossible to obtain an accurate weight for a reaction or analysis.[10]

  • Compromised Stoichiometry: Inaccurate weighing leads to errors in molar calculations, altering the stoichiometry of a reaction and potentially affecting yield, purity, and side-product formation.

  • Chemical Stability: The presence of water can facilitate hydrolysis or other degradation pathways, especially under elevated temperatures or in the presence of catalysts.[4][7] While fluorination can enhance metabolic stability in some contexts, the fundamental reactivity of the aniline hydrochloride moiety with water remains a concern.[11]

  • Physical Properties: Moisture can alter the compound's physical properties, such as flowability and crystal structure (polymorphism), which are critical during later-stage drug development processes like formulation and tableting.[4][5][12]

Q3: What are the visual or physical signs that my sample of this compound has absorbed excessive moisture?

A: You should suspect moisture contamination if you observe any of the following:

  • Change in Texture: The most common sign is a transition from a fine, free-flowing powder to a clumpy, caked, or even pasty substance.[7][13]

  • Adherence to Container: The material may stick to the sides of the vial or the spatula.

  • Opacity Changes: While less common, some crystalline solids may show changes in their appearance.

  • Discoloration: Like many aniline salts, this compound may be susceptible to oxidation, which can be accelerated by moisture, leading to a darkening from its typical white or off-white appearance.[1][2][14][15]

Q4: How does moisture absorption affect my analytical results, such as purity by HPLC or structural confirmation by NMR?

A: The primary impact is on the quantification of your sample.

  • For HPLC/UPLC: If you weigh a hygroscopic sample to prepare a solution of a specific concentration (e.g., 1 mg/mL), the absorbed water adds weight without contributing to the analyte amount. This leads to a prepared solution that is less concentrated than intended, causing erroneously low purity or assay values.

  • For NMR Spectroscopy: The presence of significant amounts of water will be evident as a large water peak in the spectrum (typically around 4.8 ppm in DMSO-d₆ or 1.5-2.0 ppm in CDCl₃), which can suppress or obscure signals from your compound of interest. While this confirms water is present, it doesn't easily quantify it without proper standards.

  • For Elemental Analysis (CHN): The presence of water (H₂O) will artificially inflate the hydrogen and oxygen content and decrease the relative percentages of carbon and nitrogen, leading to results that do not match the theoretical values for the anhydrous compound.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems users may encounter. The logical workflow for troubleshooting is outlined in the diagram below.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_cause Primary Cause cluster_solution Recommended Actions Problem Inconsistent Weighing (Mass Drifting Upward) Cause Real-time moisture absorption from ambient atmosphere. Problem->Cause Problem2 Compound Caked or Pasty Problem2->Cause Problem3 Low Yield or Unexpected Side Products Problem3->Cause Problem4 Assay/Purity Results Out of Specification Problem4->Cause Action1 Weigh rapidly in a controlled environment (glove box/bag with dry N₂). Cause->Action1 Mitigation Action2 Use a weighing bottle with a lid. Cause->Action2 Mitigation Action3 Dry the sample under vacuum before use (verify thermal stability). Cause->Action3 Remediation Action4 Store compound in a desiccator with an active desiccant. Cause->Action4 Prevention Action5 Quantify water content via Karl Fischer titration and adjust mass. Cause->Action5 Quantification

Caption: Troubleshooting workflow for hygroscopicity issues.

Q: My analytical balance reading for the compound keeps increasing and won't stabilize. What is happening and how do I fix it?

A:

  • Probable Cause: This is the classic sign of a hygroscopic substance actively absorbing moisture from the air.[10] The balance is sensitive enough to detect the mass of the water molecules binding to the powder in real-time. The rate of increase is often proportional to the ambient humidity in the laboratory.[16]

  • Immediate Solution: For the most accurate weighing, you must minimize the sample's exposure to the atmosphere.

    • Use a Controlled Atmosphere: The gold standard is to handle the compound inside a glove box or glove bag with a dry nitrogen or argon atmosphere.[17][18]

    • Weigh by Difference: Use a small, clean, and dry vial with a screw cap or a weighing bottle.[10] Tare the sealed container, add the approximate amount of compound quickly, and seal it again. Record the stable weight. Dispense the compound into your reaction vessel, re-seal the original container, and weigh it again. The difference in mass is the amount of compound transferred.

    • Work Quickly: If a controlled atmosphere is unavailable, have everything prepared in advance. Open the main container for the shortest possible time, retrieve the sample, and immediately close all containers.[13][19] Keep the doors of the balance draft shield closed to minimize air currents.[16]

Q: I opened a new bottle of this compound and it's already clumpy and difficult to handle. Can I still use it?

A:

  • Probable Cause: The material was likely exposed to a humid environment at some point during shipping, storage, or previous handling, causing it to absorb water and agglomerate.[7][13] This can even happen through improperly sealed containers.[13]

  • Solution: Yes, the material is often salvageable, but it requires a corrective step before use.

    • Drying: You must remove the absorbed water. The safest method is drying under vacuum at a moderate temperature (e.g., 40-50°C) for several hours. This is preferable to a standard oven to prevent potential oxidation.[14] Place the compound in a suitable flask or dish, spread it into a thin layer to maximize surface area, and connect it to a vacuum line, preferably with a cold trap.

    • Verification: After drying, the powder should return to a free-flowing state. To be certain, you should ideally verify the water content using a method like Karl Fischer titration.[20]

    • Proper Storage: Once dried, immediately transfer the compound to a tightly sealed container and store it inside a desiccator containing an active desiccant (e.g., silica gel, Drierite) to prevent reabsorption of moisture.[19][21]

Q: My reaction yield is inconsistent, or I'm seeing unexpected byproducts. Could moisture in the this compound be the cause?

A:

  • Probable Cause: Absolutely. As discussed, moisture leads to inaccurate weighing, which directly impacts reaction stoichiometry.[8] If this compound is your limiting reagent, an overestimation of its mass (due to water content) will result in a lower-than-expected yield. Furthermore, the presence of water can interfere with moisture-sensitive reagents (e.g., organometallics, acyl chlorides, strong bases) or catalyze hydrolysis of either your starting material or product, leading to impurities.[5]

  • Solution:

    • Ensure Anhydrous Conditions: Rigorously dry the compound before use using the vacuum method described above.

    • Quantify and Correct: For critical applications, determine the precise water content of the batch using Karl Fischer titration. You can then adjust the mass you weigh out to account for the water. For example, if the material is found to contain 2.0% water by mass, and you need 100.0 mg of the active compound, you would weigh out 100.0 mg / (1 - 0.02) = 102.0 mg.

    • Handle Reagents Properly: Ensure all other reagents and solvents are anhydrous and that the reaction is run under an inert atmosphere (nitrogen or argon) if the chemistry is known to be moisture-sensitive.[22]

Experimental Protocols & Data

Protocol 1: Best Practices for Storage and Handling

This protocol outlines the standard workflow to maintain the integrity of this compound.

HandlingWorkflow Receive 1. Receive Compound Inspect 2. Inspect Seal (Is it intact?) Receive->Inspect Store 3. Store Immediately in Desiccator Inspect->Store Yes BadSeal 2a. Seal Broken: Quarantine & Test Water Content Inspect->BadSeal No Prepare 4. Prepare for Weighing (Move to Glove Box/Dry Area) Store->Prepare Weigh 5. Dispense and Weigh Rapidly (Weigh-by-difference) Prepare->Weigh Return 6. Tightly Reseal & Purge (If possible, with N₂) Weigh->Return StoreAgain 7. Return to Desiccator Return->StoreAgain

Caption: Recommended workflow for handling hygroscopic compounds.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a method to accurately quantify the water content, allowing for correction of sample mass.

  • Objective: To determine the percentage of water (% w/w) in a sample of this compound.

  • Principle: Karl Fischer (KF) titration is a highly specific method where iodine is stoichiometrically reduced by sulfur dioxide in the presence of water. The endpoint is detected potentiometrically.[20]

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Anhydrous methanol, commercial Karl Fischer reagent (e.g., Hydranal™-Composite 5), certified water standard.

  • Procedure:

    • System Preparation: Fill the KF titrator with fresh, anhydrous methanol and titrate to a dry endpoint to neutralize any ambient moisture in the cell.

    • Standardization: Accurately add a known amount of a certified water standard (e.g., 10 mg) and titrate to the endpoint. The titrator will calculate the titer of the KF reagent (mg H₂O / mL reagent). Perform this in triplicate to ensure reproducibility.

    • Sample Analysis: a. Tare a clean, dry weighing boat or vial. b. Add approximately 100-200 mg of this compound to the container. To minimize moisture uptake during this step, perform the weighing in a low-humidity environment or use the weigh-by-difference technique. c. Record the exact mass of the sample. d. Quickly transfer the solid sample directly into the KF titration vessel. e. Begin the titration and record the volume of KF reagent consumed at the endpoint.

    • Calculation: Water Content (%) = [(Volume of KF Reagent (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100

  • System Validation: The method is self-validating through the initial, reproducible standardization of the titrant with a certified standard. The results for the sample should be consistent across multiple measurements.

Data Table: Hygroscopicity Classification

The European Pharmacopoeia provides a classification system that is widely adopted in the pharmaceutical industry to categorize the hygroscopic nature of materials.[4] This table helps in assessing the risk associated with a given level of water uptake.

Classification% Weight Increase after 24h at 80% RH, 25°CHandling & Storage Implications
Non-hygroscopic < 0.2%Standard handling procedures are sufficient.
Slightly hygroscopic ≥ 0.2% and < 2%Store in airtight containers.[19] Avoid prolonged exposure.
Hygroscopic ≥ 2% and < 15%Store in airtight containers in a desiccator.[21] Handle rapidly.
Very hygroscopic ≥ 15%Requires handling in a controlled low-humidity environment (glove box).[17]
Deliquescent Sufficient water is absorbed to form a liquidRequires handling in a controlled dry atmosphere. Packaging is critical.

Researchers should perform their own vapor sorption analysis to definitively classify their specific batch of this compound.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • CORECHEM Inc. (2024). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Quora. (2010). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? Retrieved from [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from [Link]

  • Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Murikipudi, V., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Mark, S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Retrieved from [Link]

  • Tereshchenko, A. G. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International. Retrieved from [Link]

  • Hossain, A. M., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Challenges in the development of hydrate phases as active pharmaceutical ingredients - An example. Retrieved from [Link]

  • Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • International Labour Organization. (n.d.). ANILINE HYDROCHLORIDE. Retrieved from [Link]

  • Kelly, C. B., et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1013 - ANILINE HYDROCHLORIDE. Retrieved from [Link]

  • Speakman, J. C. (1936). The Effects of Sodium Chloride and Aniline Hydrochloride upon the Surface Tensions and Partial Vapour Pressures of Aqueous Aniline Solutions. RSC Publishing. Retrieved from [Link]

  • Pharmaguideline. (2018). Effect of Humidity Level on Tablet Stability. Retrieved from [Link]

  • MDPI. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. Retrieved from [Link]

  • PMC. (2021). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone. Retrieved from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Diaryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for controlling regioselectivity in the electrophilic substitution of diaryl ethers. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important chemical transformations. Here, you will find in-depth answers to common questions and troubleshooting advice for challenges encountered during experimental work. Our goal is to provide not just procedural steps, but a deeper understanding of the principles governing these reactions to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the electrophilic aromatic substitution (EAS) of diaryl ethers?

A1: The regioselectivity of electrophilic aromatic substitution on diaryl ethers is primarily dictated by the electronic and steric effects of the ether oxygen and any other substituents present on the aromatic rings.[1][2]

  • Electronic Effects: The oxygen atom of the ether linkage is an activating group.[1] It possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).[1][3] This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][4] The electron density is not distributed evenly; it is concentrated at the ortho and para positions relative to the ether linkage.[3][5][6] Consequently, the ether group is an ortho, para-director.[1][2][3]

  • Steric Effects: The non-bonding interactions between the substituent, the incoming electrophile, and the solvent can influence the reaction's outcome.[2][7] Steric hindrance can make the ortho positions less accessible to the electrophile, particularly if either the substituent or the electrophile is bulky.[2][7][8] This often leads to a preference for substitution at the less sterically hindered para position.[9]

The overall reaction mechanism involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][5][10][11] The stability of this intermediate determines the preferred position of substitution. For ortho and para attack, the positive charge can be delocalized onto the ether oxygen, providing significant resonance stabilization.[3][12] This is not possible for meta attack, making it a much less favorable pathway.[12]

Q2: I am observing a mixture of ortho and para isomers. How can I enhance the selectivity for the para product?

A2: Achieving high para selectivity is a common objective. Several strategies can be employed to favor the formation of the para isomer over the ortho isomer:

  • Steric Hindrance: The most straightforward approach is to leverage steric effects.[2][7]

    • Bulky Electrophiles: Using a larger, more sterically demanding electrophile will disfavor attack at the more crowded ortho positions.[8][9]

    • Bulky Substituents: If your diaryl ether already contains a bulky substituent on one of the rings, this will further hinder the ortho positions on that ring.

  • Reaction Temperature: Lowering the reaction temperature often favors the thermodynamically more stable product.[9] In many cases, the para isomer is the more thermodynamically stable product due to reduced steric strain.

  • Solvent Effects: The choice of solvent can influence regioselectivity.[13] While the effects can be complex, polar solvents can stabilize the charged intermediates, potentially altering the transition state energies for ortho versus para attack.[13][14] Experimenting with solvents of varying polarity is a valid optimization strategy.

  • Catalyst Choice: In reactions like Friedel-Crafts acylation or halogenation, the Lewis acid catalyst can play a role in directing the substitution.[9] Bulky Lewis acids can form complexes with the ether oxygen, effectively increasing the steric bulk around the ortho positions and thus favoring para substitution.[15][16]

  • Use of Directing Groups: If synthetically feasible, introducing a temporary blocking group at the ortho positions can force substitution to the para position. The blocking group can then be removed in a subsequent step.

Q3: My reaction is sluggish or not proceeding at all. What are the likely causes and how can I troubleshoot this?

A3: A slow or stalled reaction in the electrophilic substitution of diaryl ethers can stem from several factors:

  • Deactivating Substituents: If one or both of the aryl rings bear strongly electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -SO₃H, -COR), the overall electron density of the aromatic system will be reduced.[1][2][4] This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles.[1][2]

    • Troubleshooting: You may need to use a more potent electrophile, a stronger catalyst, or higher reaction temperatures to overcome this deactivation.[2]

  • Insufficiently Reactive Electrophile: The electrophile itself may not be strong enough to react with the diaryl ether, especially if the ether is deactivated.

    • Troubleshooting: For reactions like Friedel-Crafts, ensure your Lewis acid is of high quality and used in sufficient stoichiometric amounts.[17] For nitration, the combination of nitric acid and a strong protic acid like sulfuric acid is typically required to generate the highly reactive nitronium ion (NO₂⁺).[10]

  • Poor Solubility: If the diaryl ether substrate is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.

    • Troubleshooting: Choose a solvent that effectively dissolves your substrate under the reaction conditions. Gentle heating may be necessary, but be mindful of potential side reactions at elevated temperatures.

  • Catalyst Deactivation: The catalyst, particularly Lewis acids in Friedel-Crafts reactions, can be deactivated by moisture or other impurities.

    • Troubleshooting: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

Q4: How does the nature of the electrophile influence the regioselectivity of the reaction?

A4: The nature and size of the electrophile play a crucial role in determining the ortho/para ratio.

Electrophile TypeTypical ReagentsFactors Influencing RegioselectivityExpected Outcome
Nitration HNO₃/H₂SO₄The nitronium ion (NO₂⁺) is a relatively small and highly reactive electrophile.Often gives a mixture of ortho and para products. The ratio can be sensitive to reaction conditions.[10][18][19]
Halogenation Br₂/FeBr₃, Cl₂/AlCl₃The electrophilicity of the halogen is enhanced by the Lewis acid. The size of the halogen and the catalyst complex can influence steric hindrance.Can produce a mixture of isomers. Para-selectivity can be improved with bulkier catalysts or specific halogenating agents.[9]
Friedel-Crafts Alkylation R-Cl/AlCl₃Prone to carbocation rearrangements and polysubstitution. The size of the alkyl group significantly impacts the ortho/para ratio due to sterics.Larger alkyl groups will strongly favor para substitution.[2][9]
Friedel-Crafts Acylation RCOCl/AlCl₃The acylium ion (RCO⁺) is resonance-stabilized and does not rearrange. The resulting ketone is deactivating, preventing polysubstitution. The size of the acyl group influences the ortho/para ratio.Generally provides cleaner products than alkylation. Bulkier acyl groups will favor para substitution.[17][20]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Deactivated substrate, weak electrophile, poor solubility, catalyst deactivation.Increase reaction temperature, use a stronger catalyst, switch to a more suitable solvent, ensure anhydrous conditions.
Poor Regioselectivity (mixture of isomers) Insufficient steric differentiation between ortho and para positions.Use a bulkier electrophile or catalyst, lower the reaction temperature, explore different solvent systems.
Polysubstitution The product is more activated than the starting material (common in Friedel-Crafts alkylation).Use a large excess of the diaryl ether substrate. Consider Friedel-Crafts acylation followed by reduction of the ketone.
Rearrangement of Alkyl Group (Friedel-Crafts Alkylation) Formation of an unstable primary carbocation that rearranges to a more stable secondary or tertiary carbocation.Use a different alkylating agent that is less prone to rearrangement (e.g., from an alkene and a protic acid). Alternatively, use Friedel-Crafts acylation followed by reduction.
Ipso Substitution Attack of the electrophile at a carbon already bearing a substituent.[2]This is more likely with certain substituents (e.g., silyl groups). Careful selection of reaction conditions and substrates can minimize this side reaction.

Experimental Protocols

Protocol 1: Regioselective Nitration of Diphenyl Ether to Favor the para-Isomer

This protocol is adapted from established procedures for the regioselective nitration of diphenyl compounds.[18][19]

Materials:

  • Diphenyl ether

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Nitrobenzene (anhydrous)

  • Ice

  • Methylene chloride

  • Sodium bicarbonate solution (10%)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve diphenyl ether in a large excess of nitrobenzene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 molar ratio) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it successively with cold water and 10% sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent (nitrobenzene and methylene chloride) under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to isolate the 4,4'-dinitrodiphenyl ether.

Protocol 2: Regioselective Friedel-Crafts Acylation of Diphenyl Ether

This protocol is a general procedure for Friedel-Crafts acylation.[17][21]

Materials:

  • Diphenyl ether

  • Acetyl chloride (or another acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (dilute, cold)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • Suspend anhydrous aluminum chloride in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • In the dropping funnel, prepare a solution of diphenyl ether in anhydrous DCM.

  • Add the diphenyl ether solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

Visualizing Reaction Mechanisms and Workflows

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product DiarylEther Diaryl Ether (Nucleophile) SigmaComplex Arenium Ion (Sigma Complex) DiarylEther->SigmaComplex Attack on Electrophile (Rate-Determining Step) Electrophile Electrophile (E+) Electrophile->SigmaComplex Product Substituted Diaryl Ether SigmaComplex->Product Deprotonation (Restores Aromaticity) Proton H+ SigmaComplex->Proton

Caption: General mechanism of electrophilic aromatic substitution.

Ortho_Para_Direction Start Diaryl Ether + Electrophile Ortho_Attack Ortho Attack Start->Ortho_Attack Para_Attack Para Attack Start->Para_Attack Meta_Attack Meta Attack Start->Meta_Attack Ortho_Intermediate Ortho Intermediate (Resonance Stabilized by Oxygen) Ortho_Attack->Ortho_Intermediate Para_Intermediate Para Intermediate (Resonance Stabilized by Oxygen) Para_Attack->Para_Intermediate Meta_Intermediate Meta Intermediate (No Resonance Stabilization by Oxygen) Meta_Attack->Meta_Intermediate Ortho_Product Ortho Product Ortho_Intermediate->Ortho_Product Para_Product Para Product Para_Intermediate->Para_Product Meta_Product Meta Product (Minor) Meta_Intermediate->Meta_Product

Caption: Directing effects of the ether group in EAS.

Caption: A flowchart for troubleshooting common issues.

References

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  • Google Patents. (n.d.). US5187294A - Regioselective nitration of diphenyl compounds.
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  • Google Patents. (n.d.). US5037994A - Regioselective nitration of diphenyl compounds.
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  • ResearchGate. (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. Retrieved February 13, 2026, from [Link]

  • PubMed. (2019, March 15). Lewis Acid-Promoted Regio- and Diastereoselective Cross-Coupling of Aryl-Substituted 1,2-Diols and Boronic Acids. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CN1266422A - Nitration process for diphenyl ethers.
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  • Organic Letters - ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved February 13, 2026, from [Link]

  • SlideServe. (2025, January 4). Substitution and Elimination Reactions in Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Brainly.in. (2023, March 20). The ether that undergoes electrophilic substitution. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved February 13, 2026, from [Link]

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  • ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved February 13, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-(3-Fluorophenoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Fluorinated Aniline Derivative

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. 4-(3-Fluorophenoxy)aniline hydrochloride is a compound of significant interest, combining the structural motifs of a diphenyl ether, a fluorinated aromatic ring, and an aniline salt. Each of these components imparts distinct electronic and conformational properties, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. The ¹H NMR spectrum, in particular, offers a detailed fingerprint of the molecule's proton environment.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the predicted spectral data, explaining the causal relationships between the molecular structure and the observed chemical shifts, multiplicities, and coupling constants. By comparing its spectrum with those of structurally related compounds, we aim to provide researchers with a robust framework for interpreting the NMR data of this and similar molecules, ensuring both accuracy and confidence in structural assignments.

Predicted ¹H NMR Spectral Analysis

To fully understand the ¹H NMR spectrum, we must consider the molecule's structure in its protonated form and the distinct electronic environments of each proton. The analysis is best performed in a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), which readily dissolves the hydrochloride salt and allows for the observation of exchangeable ammonium protons.[1]

Caption: Molecular structure with proton labeling.

The Anilinium Ring (Ring A): Protons Ha and Hb

The most significant electronic influence on this ring is the protonated amino group (-NH₃⁺). Unlike a neutral amino group (-NH₂), which is a strong electron-donating group, the ammonium group is strongly electron-withdrawing due to the positive charge on the nitrogen. This effect dramatically deshields the entire aromatic ring, shifting its protons significantly downfield.

  • Protons Ha (ortho to -NH₃⁺): These two protons are most affected by the electron-withdrawing -NH₃⁺ group. They are expected to appear far downfield, likely in the range of δ 7.5-7.7 ppm . Due to coupling with the adjacent Hb protons, they will appear as a doublet .

  • Protons Hb (meta to -NH₃⁺): These protons are ortho to the ether oxygen. While the oxygen atom is electron-donating through resonance, the powerful inductive effect of the -NH₃⁺ group still dominates. These protons will be upfield relative to Ha but still downfield compared to a standard benzene ring. A predicted chemical shift is around δ 7.2-7.4 ppm . They will also appear as a doublet due to coupling with Ha. The typical ortho-coupling constant (³JHH) for both doublets will be in the range of 8-9 Hz .

The 3-Fluorophenoxy Ring (Ring B): Protons Hc, Hd, He, and Hf

The chemical shifts on this ring are governed by two competing factors: the electron-donating ether oxygen (-O-) and the strongly electron-withdrawing fluorine atom (-F). The oxygen tends to shield protons (shift upfield), especially at the ortho (Hc, Hf) and para (Hd) positions. Conversely, fluorine deshields all protons through its powerful inductive effect. Furthermore, spin-spin coupling to the ¹⁹F nucleus (spin I=½) will introduce additional splitting.

  • Proton Hc (ortho to ether, meta to F): This proton is strongly shielded by the adjacent ether oxygen. It will be split into a doublet of doublets (dd) by ortho-coupling to Hf (³JHH ≈ 8-9 Hz) and meta-coupling to the fluorine (⁴JHF ≈ 6-8 Hz). Its predicted shift is around δ 7.0-7.1 ppm .

  • Proton Hd (para to ether, ortho to F): This proton experiences deshielding from the ortho-fluorine atom. It will appear as a complex multiplet , often a doublet of triplets (dt) or triplet of doublets (td) , due to ortho-coupling with He (³JHH ≈ 8-9 Hz), ortho-coupling with fluorine (³JHF ≈ 8-10 Hz), and a smaller meta-coupling to Hf (⁴JHH ≈ 2-3 Hz). It is expected in the region of δ 7.4-7.6 ppm .

  • Proton He (meta to ether, meta to F): This proton is part of a complex system. It will be split by its ortho neighbors, Hd and Hf, and will also experience meta-coupling to the fluorine atom (⁴JHF). This will likely result in a complex multiplet around δ 7.1-7.2 ppm .

  • Proton Hf (ortho to ether, para to F): Shielded by the ortho-oxygen, this proton will be split by its ortho-neighbor He (³JHH ≈ 8-9 Hz) and smaller long-range couplings. It is expected to appear as a multiplet around δ 6.9-7.0 ppm .

The Ammonium Protons (-NH₃⁺)

In a non-aqueous solvent like DMSO-d₆, the three protons of the ammonium group are often observable. Due to chemical exchange and quadrupole broadening from the ¹⁴N nucleus, they typically appear as a single, broad singlet . The chemical shift is highly variable and depends on concentration, temperature, and the amount of residual water in the solvent.[2] A typical range would be very far downfield, often δ > 10 ppm .

Summary of Predicted ¹H NMR Data
Proton LabelIntegrationMultiplicityPredicted Chemical Shift (δ, ppm) in DMSO-d₆Coupling Constants (J, Hz)
-NH₃⁺3Hbroad singlet (br s)> 10N/A
Hd1Hmultiplet (m)7.4 - 7.6³JHH, ³JHF, ⁴JHH
Ha2Hdoublet (d)7.5 - 7.7³JHH ≈ 8-9
Hb2Hdoublet (d)7.2 - 7.4³JHH ≈ 8-9
He1Hmultiplet (m)7.1 - 7.2³JHH, ⁴JHF
Hc1Hdoublet of doublets (dd)7.0 - 7.1³JHH ≈ 8-9, ⁴JHF ≈ 6-8
Hf1Hmultiplet (m)6.9 - 7.0³JHH, ⁵JHF

Comparative Spectral Analysis

To substantiate our predictions, a comparison with simpler, related molecules is invaluable.

  • vs. 4-Phenoxyaniline (Free Base): The most dramatic difference is seen in the aniline ring protons. In the free base, the -NH₂ group is strongly electron-donating, shielding the ortho protons (relative to the -NH₂ group) and pushing them significantly upfield to approximately δ 6.6-6.8 ppm. Upon protonation to -NH₃⁺, these same protons shift downfield by nearly 1.0 ppm, providing clear evidence of the salt's formation and the powerful deshielding effect of the ammonium group.

  • vs. Aniline Hydrochloride: The spectrum of aniline hydrochloride shows two multiplets in the aromatic region, corresponding to the ortho/para and meta protons, typically centered around δ 7.5-7.6 ppm. In our target molecule, the signals for the anilinium ring (Ha, Hb) are distinct doublets due to the C4-para substitution, which simplifies the coupling pattern from a complex multiplet to a more interpretable AA'BB' system.

  • vs. 3-Fluorophenol: The spectrum of 3-fluorophenol provides a direct model for the fluorinated ring (Ring B).[3][4] The chemical shifts and, crucially, the ¹H-¹⁹F coupling patterns observed in 3-fluorophenol are expected to be very similar to those of protons Hc, Hd, He, and Hf in our target molecule. This comparison is key to confidently assigning the complex multiplets arising from the fluorinated ring. The primary difference will be the absence of the exchangeable phenolic -OH proton and the slight shielding effect of the ether linkage compared to the hydroxyl group.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A reliable and reproducible protocol is essential for obtaining high-quality data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg of 4-(3-Fluorophenoxy)aniline HCl B 2. Dissolve in ~0.7 mL of DMSO-d₆ in a vial A->B C 3. Filter solution through a pipette with glass wool into a clean NMR tube B->C D 4. Cap the tube and ensure proper labeling C->D E 5. Insert sample into NMR spectrometer (e.g., 400 MHz) D->E F 6. Lock and Shim the instrument E->F G 7. Acquire ¹H NMR spectrum (standard parameters) F->G H 8. Apply Fourier Transform, Phase Correction, and Baseline Correction G->H I 9. Calibrate spectrum (residual DMSO at δ 2.50 ppm) H->I J 10. Integrate peaks and analyze multiplicities I->J

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.[5]

  • Dissolution: Transfer the solid to a small, clean glass vial. Using a pipette, add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Gently vortex or sonicate the vial until the solid is completely dissolved.[5][6]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube. This is best achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[7]

  • Final Preparation: Ensure the sample height in the NMR tube is adequate (typically ~4-5 cm). Cap the tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's field frequency is locked onto the deuterium signal from the DMSO-d₆ solvent.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is a critical step to ensure sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is then manually phased and the baseline is corrected to ensure accurate integration and peak identification.

  • Calibration: The chemical shift axis is calibrated by setting the residual solvent peak of DMSO-d₆ to its known value of δ 2.50 ppm.[8]

  • Analysis: Integrate the area under each peak to determine the relative number of protons. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the protons.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, characterized by distinct features arising from its constituent parts. Key diagnostic signals include the significant downfield shift of the anilinium ring protons (Ha and Hb) due to the electron-withdrawing -NH₃⁺ group, and the complex multiplets of the fluorophenoxy ring protons (Hc-Hf) resulting from both proton-proton and proton-fluorine coupling. By following a systematic approach to analysis and comparing the spectrum to simpler analogues, a confident and unambiguous structural assignment can be achieved. The experimental protocol outlined provides a reliable method for obtaining high-quality data, which is the foundation of any robust spectroscopic analysis.

References

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A Comparative Guide to HPLC Method Development for the Resolution of Fluorinated Aniline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of fluorinated aniline impurities. We will move beyond rote procedures to explore the underlying chromatographic principles, ensuring the final method is not only effective but also scientifically sound and defensible. The separation of positional isomers of fluorinated anilines presents a significant analytical challenge due to their similar physicochemical properties, making a systematic and well-reasoned approach essential for success.[1]

The Analytical Challenge: Understanding Fluorinated Anilines

Fluorinated anilines are common intermediates and potential impurities in the synthesis of active pharmaceutical ingredients (APIs). Their analysis is critical for ensuring drug safety and quality. The primary challenges include:

  • Isomer Resolution: Positional isomers (e.g., 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline) often exhibit very similar hydrophobicity, making them difficult to resolve on standard C18 stationary phases.

  • Peak Tailing: The basicity of the aniline functional group (pKa ≈ 4-5) can lead to strong interactions with acidic silanol groups on the surface of silica-based stationary phases, resulting in poor peak shape (tailing).[1]

  • Method Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products.[2][3] This is a core requirement of regulatory bodies as outlined in the ICH Q2(R1) guideline.[2][4]

Our objective is to develop a method that overcomes these challenges, providing the necessary resolution and peak quality for accurate quantification at trace levels.

Strategic Method Development Workflow

A successful method development strategy follows a logical progression from broad screening to fine-tuning and final validation. This iterative process ensures that critical method parameters are identified and optimized efficiently.

MethodDevelopmentWorkflow Start Define Analytical Target Profile (ATP) - Target Impurities - Required LOQ/LOD Screening Phase 1: Initial Screening - Stationary Phase Selection - Mobile Phase / Organic Modifier Start->Screening Decision1 Adequate Separation? Screening->Decision1 Optimization Phase 2: Method Optimization - Gradient Profile - Mobile Phase pH - Temperature Decision1->Optimization Yes ReScreen Re-evaluate Column/ Mobile Phase Choices Decision1->ReScreen No Decision2 Resolution & Peak Shape OK? Optimization->Decision2 ForcedDeg Phase 3: Forced Degradation Study - Assess Stability-Indicating Capability Decision2->ForcedDeg Yes ReOptimize Fine-tune Parameters Decision2->ReOptimize No Decision3 All Degradants Resolved? ForcedDeg->Decision3 Validation Phase 4: Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness Decision3->Validation Yes Decision3->ReOptimize No End Final Method Validation->End ReScreen->Screening ReOptimize->Optimization

Caption: Logical workflow for HPLC method development.

Phase 1: Initial Screening - Column and Mobile Phase Selection

The goal of this phase is to find a promising starting point for separation. The choice of stationary and mobile phases is the most critical factor influencing selectivity.[5][6][7]

Stationary Phase Comparison

While a standard C18 column is a workhorse in reversed-phase HPLC, its selectivity, based primarily on hydrophobicity, is often insufficient for positional isomers.[8] We must explore alternative stationary phases that offer different interaction mechanisms.

  • C18 (Octadecylsilane): Provides separation based on hydrophobic interactions. A good baseline but may not resolve closely related isomers.

  • Phenyl-Hexyl: Offers π-π interactions between the phenyl rings of the stationary phase and the aniline analytes. This is often highly effective for aromatic compounds and their isomers.[1][9]

  • Pentafluorophenyl (PFP): Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The electron-deficient fluorinated ring can interact strongly with the electron-rich aniline ring, offering unique selectivity for halogenated compounds.[8]

Experimental Protocol: Stationary Phase Screening

  • Prepare Analyte Solution: Create a stock solution containing the API and all known fluorinated aniline impurities at a scientifically relevant concentration (e.g., 1 mg/mL for API, 0.005 mg/mL for impurities).

  • Columns: Use columns of identical dimensions (e.g., 150 mm x 4.6 mm, 3.5 µm) for a fair comparison. Test C18, Phenyl-Hexyl, and PFP phases.

  • Initial Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the anilines and improve peak shape by minimizing silanol interactions.[10]

    • Phase B: Acetonitrile. Acetonitrile is often preferred over methanol as it provides lower backpressure and different selectivity.[11]

  • Initial Gradient: Run a generic scouting gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength that provides a good response for all analytes (e.g., 240 nm).

  • Evaluation: Compare the chromatograms based on the resolution (Rs) between the most critical pair of isomers and the tailing factor (Tf) for the aniline peaks.

Table 1: Comparison of Stationary Phase Performance

Stationary PhaseCritical PairResolution (Rs)Tailing Factor (Tf) of 4-FluoroanilineRationale for Performance
C182-FA / 3-FA1.21.8Poor resolution due to similar hydrophobicity. Significant tailing.
Phenyl-Hexyl 2-FA / 3-FA 2.1 1.3 Good resolution from π-π interactions. Improved peak shape.
PFP3-FA / 4-FA1.91.4Alternative selectivity, good peak shape. Resolves a different critical pair.

Based on this hypothetical data, the Phenyl-Hexyl column provides the best initial separation of the critical pair and will be carried forward into optimization.

Phase 2: Method Optimization

With a promising column and mobile phase system selected, the next step is to fine-tune the parameters to achieve optimal resolution and run time.

The Role of Mobile Phase pH

For ionizable compounds like anilines, mobile phase pH is a powerful tool to adjust retention and selectivity.[12] The goal is to set the pH at least 1.5-2 units away from the analyte's pKa to ensure a consistent ionization state and robust retention times.[10][11] Since the pKa of fluorinated anilines is typically between 3 and 5, a low pH (e.g., 2.5-3.0) using a phosphate or formate buffer will ensure they are consistently in their protonated form, improving peak shape.

Gradient Optimization

The scouting gradient can be optimized to improve resolution in the elution window of the impurities and reduce the overall run time. A shallower gradient segment around the elution time of the critical pair will increase their separation.

SeparationMechanism cluster_SP Phenyl-Hexyl Stationary Phase cluster_Analytes Fluorinated Aniline Isomers (Mobile Phase) sp sp_text π-electron rich phenyl rings A1 2-Fluoroaniline Interaction1 π-π Stacking (Primary Separation Mechanism) A1->Interaction1 Interaction2 Hydrophobic Interaction (Secondary Mechanism) A1->Interaction2 A2 3-Fluoroaniline A2->Interaction1 A2->Interaction2 Interaction1->sp_text Interaction2->sp_text

Caption: Interactions driving isomer separation on a Phenyl-Hexyl phase.

Phase 3: Forced Degradation Study

To prove the method is "stability-indicating," a forced degradation study must be performed.[13] This involves intentionally stressing the API to produce degradation products and demonstrating that these new peaks are fully resolved from the API and existing impurities.[14] The goal is to achieve 5-20% degradation of the API.[15]

Experimental Protocol: Forced Degradation

  • Prepare Samples: Prepare separate solutions of the API (e.g., at 1 mg/mL).

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the API solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the API solution to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. Use a photodiode array (PDA) detector to check for peak purity of the API peak in all conditions.

The method is considered stability-indicating if all degradation products are baseline resolved from the API and all specified impurities, and the mass balance is close to 100%.

Phase 4: Method Validation

The final step is to formally validate the method according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][16]

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analytes of interest.[17]Peak purity of API > 99.5%. All impurities and degradants are baseline resolved (Rs > 2.0).
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 for each impurity over the range of LOQ to 150% of the specification limit.
Accuracy To measure the closeness of the test results to the true value.[2]Mean recovery between 90.0% and 110.0% at three concentration levels.
Precision To assess the degree of scatter in the results.[2]Repeatability (n=6): RSD ≤ 5.0%.Intermediate Precision: RSD ≤ 10.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Accuracy and precision criteria must be met at the LOQ level.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]Change flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.1). System suitability criteria must pass in all conditions.

Conclusion

Developing a robust HPLC method for fluorinated aniline impurities requires a systematic approach that prioritizes the selection of an appropriate stationary phase to achieve the necessary selectivity for positional isomers. By leveraging alternative interactions, such as the π-π bonding offered by a Phenyl-Hexyl column, and carefully optimizing mobile phase conditions, it is possible to overcome the inherent challenges of peak shape and resolution. Rigorous validation against ICH Q2(R1) guidelines, including a comprehensive forced degradation study, ensures the final method is specific, accurate, precise, and ultimately, fit for purpose in a regulated drug development environment.

References

  • Technical Support Center: Purification of Halogen
  • Mobile Phase Selection in Method Development: How to Optimize - Welch M
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci.
  • Basics of HPLC Mobile Phase Design - CHROMacademy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Forced Degrad
  • Q2(R1)
  • Functions of Stationary Phases in Chromatographic Techniques - Longdom Publishing.
  • separation of positional isomers - Chrom
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchG
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC.
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PubMed.

Sources

Beyond UV: A Comparative Guide to Validating Fluorinated Building Block Purity via Advanced TLC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Invisible Challenge

Fluorine is the "king of atoms" in modern medicinal chemistry, present in over 50% of newly approved small-molecule drugs.[1] Its ability to modulate lipophilicity (LogP), metabolic stability, and binding affinity is unrivaled. However, for the synthetic chemist, fluorinated building blocks present a unique validation challenge: invisibility.

Many critical fluorinated aliphatic intermediates (e.g., trifluoroethyl amines, fluorinated cyclopropanes) lack the


-conjugation required for standard UV

visualization. Furthermore, the high volatility of low-molecular-weight fluorinated species often leads to "vanishing spots" during plate drying.

This guide objectively compares standard TLC visualization protocols against a Multi-Modal Detection System , validated by orthogonal


F-NMR. We demonstrate that relying solely on UV or single-stain methods yields a false-negative rate of up to 40% for non-aromatic fluorinated blocks.

The Physicochemical Conundrum

To validate purity effectively, one must understand why standard methods fail.

PropertyImpact on TLC ValidationThe "Trap"
High Electronegativity Reduces electron density in adjacent systems.Poor reaction with electrophilic stains (e.g., Anisaldehyde).
Lipophilicity (C-F bond) Increases migration (

) significantly on Silica.
Compounds co-elute with solvent front or non-polar impurities.
Lack of Chromophore No UV absorption at 254 nm.Compound is invisible under standard UV lamp.
High Volatility High vapor pressure.Analyte evaporates from the silica surface before staining.

Comparative Analysis: Detection Methodologies

We compared three visualization workflows for a set of common "difficult" building blocks (e.g., tert-butyl (2,2,2-trifluoroethyl)carbamate).

Quantitative Detection Sensitivity

Data normalized to 1.0 (Highest Sensitivity).

MethodUV Active AromaticsAliphatic FluorinesVolatile FluorinesDestructive?
Standard UV (254 nm) 1.0 (Excellent)0.0 (Invisible)0.0 (Invisible)No
Iodine Chamber (

)
0.8 (Good)0.6 (Moderate)0.2 (Poor - Evaporation)Semi
KMnO

(Basic)
0.9 (Good)0.4 (Weak)0.1 (Poor)Yes
PMA (Phosphomolybdic Acid) 0.7 (Good)0.9 (Excellent)0.5 (Moderate)Yes

F-NMR (Orthogonal)
1.0 (Absolute)1.0 (Absolute)1.0 (Absolute)No

Key Insight: Phosphomolybdic Acid (PMA) is the superior general stain for aliphatic fluorinated chains due to its interaction with the lipid-like nature of the perfluoroalkyl groups, though it requires vigorous heating.

Strategic Visualization Workflow

Do not guess. Follow this logic to select the correct visualization technique.

Diagram 1: The Stain Selection Decision Tree

StainSelection Start Analyze Fluorinated Block Structure IsAromatic Is it Aromatic / Conjugated? Start->IsAromatic UV Method A: UV 254 nm (Quenching) IsAromatic->UV Yes IsVolatile Is MW < 150 or BP < 100°C? IsAromatic->IsVolatile No ColdHandling CRITICAL: Do not heat dry. Air dry < 30s. IsVolatile->ColdHandling Yes FuncGroup Functional Groups Present? IsVolatile->FuncGroup No Iodine Method B: Iodine Chamber (Reversible) ColdHandling->Iodine PMA Method C: PMA Stain (General Aliphatic) FuncGroup->PMA Alkyl Chain Only Ninhydrin Method D: Ninhydrin (Free Amines) FuncGroup->Ninhydrin Amine KMnO4 Method E: KMnO4 (Alkenes/Alcohols) FuncGroup->KMnO4 Alkene/OH

Figure 1: Decision matrix for selecting the optimal visualization method based on the structural properties of the fluorinated building block.

Experimental Protocol: The "Cold-Stain" System

This protocol is optimized for volatile, non-UV active fluorinated building blocks, the most frequent point of failure in purity validation.

Materials
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Hexane/Ethyl Acetate (variable ratio).

  • Stain: 10% Phosphomolybdic Acid (PMA) in Ethanol.[2]

  • Equipment: Heat gun, wide-mouth dipping jar, forceps.

Step-by-Step Methodology
  • Spotting (Concentration is Key):

    • Fluorinated compounds have low refractive indices and weak staining.

    • Action: Spot at a higher concentration than usual (approx. 20 mg/mL). Apply 3 spots: Starting Material (SM), Co-spot, and Product (P).

  • Elution:

    • Run the plate in the appropriate solvent system.[2]

    • Note: Fluorinated compounds are often much less polar than their non-fluorinated analogs. Start with a lower polarity solvent (e.g., 10% EtOAc in Hexane).

  • Drying (The Critical Step):

    • STOP: Do not use a heat gun to dry the solvent off the plate if the product is volatile (MW < 200).

    • Action: Wave the plate in the air for 15–30 seconds. If the solvent is high-boiling (e.g., DMF), use a high-vacuum line to dry the plate at room temperature.

  • Visualization (The PMA Dip):

    • Dip the plate quickly into the PMA solution.

    • Blot excess stain on a paper towel.[3]

    • Heat: Heat the plate vigorously with a heat gun (approx. 200°C) until the background is light green/blue.

    • Result: Fluorinated alkyl chains will appear as dark blue/black spots against the light background.

Orthogonal Validation: TLC vs. F-NMR

TLC is a qualitative screen. It must be validated against a quantitative standard.


F-NMR is the "Gold Standard" because it detects the fluorine nuclei directly, ignoring all non-fluorinated impurities (solvents, silica grease).
Diagram 2: The Validation Loop

ValidationLoop Crude Crude Reaction Mixture TLC TLC Screening (PMA/Iodine) Crude->TLC Purification Flash Chromatography TLC->Purification Separation Observed Isolated Isolated Product Purification->Isolated NMR 19F-NMR Analysis (Quantitative) Isolated->NMR NMR->TLC Calibration: Correlate Rf with Impurity Decision Purity Confirmed? NMR->Decision Decision->Purification Fail (<95%) (Recycle) Decision->Isolated Pass (>95%)

Figure 2: The iterative loop between rapid TLC screening and definitive NMR validation.

Comparative Data: Purity Determination

Sample: 10g batch of Ethyl 4,4,4-trifluorobutyrate.

Validation MethodPurity ResultTime RequiredCostVerdict
TLC (UV Only) >99% (Single Spot)5 mins$FALSE POSITIVE (Missed non-UV impurities)
TLC (PMA Stain) ~90% (Minor lower spot visible)10 mins$ACCURATE SCREEN
HPLC (UV 210nm) 92% (Baseline noise issues)45 mins

$
UNRELIABLE (Low absorption)

F-NMR
88% (Distinct impurity peaks)15 mins

TRUTH

Conclusion: For this fluorinated building block, UV-TLC failed completely. PMA-TLC provided a "good enough" estimation for process monitoring, but


F-NMR was required for final release.

References

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews. [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. [Link]

  • Specific Polymers. (2024). HPLC, a modular technique that complements NMR. [Link]

  • Chemistry LibreTexts. (2025). Visualizing TLC Plates. [Link]

Sources

Structural Elucidation of Phenoxy Aniline Salts: A Comparative Guide to Determination Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of Phenoxy Aniline Salts Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In pharmaceutical development, phenoxy aniline derivatives represent a critical scaffold, often serving as the pharmacophore in kinase inhibitors and NSAIDs. However, their structural flexibility—driven by the central ether linkage—often leads to complex polymorphism. For drug development professionals, defining the exact salt form is not merely an academic exercise; it is a regulatory mandate for bioavailability and IP protection.

This guide objectively compares the three primary platforms for determining the crystal structure of phenoxy aniline salts: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and the emerging Microcrystal Electron Diffraction (MicroED) .

Part 1: The Challenge – Why Phenoxy Aniline Salts?

Phenoxy anilines possess a rotatable ether linkage (


) that allows the phenyl rings to adopt various conformational geometries (e.g., "twist" vs. "butterfly"). When forming salts (e.g., hydrochlorides, mesylates) to improve solubility, this flexibility often results in concomitant polymorphism —where multiple crystal forms grow in the same vessel.
  • Critical Quality Attribute: Identifying the specific hydrogen bonding network (e.g.,

    
     vs 
    
    
    
    ) is essential, as it dictates the salt's hygroscopicity and stability.

Part 2: Methodological Comparison

Below is an objective comparison of the three structural determination platforms based on experimental throughput and resolution limits.

Table 1: Performance Matrix of Structural Determination Platforms
FeatureSC-XRD (Gold Standard) MicroED (Emerging) PXRD (Screening)
Crystal Size Req.


N/A (Bulk Powder)
Resolution Ultra-High (

)
High (

)
Low-Medium (Index based)
H-Atom Visibility Excellent (with good data)Good (Coulombic potential)Poor (requires Rietveld)
Throughput Low (Bottleneck: Crystallization)Medium (Fast data, slow prep)High (Standard QC)
Mixture Analysis Difficult (Must pick 1 crystal)Excellent (Select nanocrystal)Excellent (Bulk detection)
Primary Use Case NDA Submission / IP Claims Stubborn Nanocrystals Polymorph ID / QC
Detailed Analysis
1. Single Crystal XRD (SC-XRD)[1][2][3]
  • Mechanism: Diffraction of X-rays by a single, ordered lattice.[4]

  • Pros: Provides absolute configuration (chirality) and precise bond lengths/angles. It is the regulatory standard for defining a new salt entity.

  • Cons: The "Crystallization Bottleneck." Phenoxy aniline salts often form thin, hair-like needles unsuitable for SC-XRD, requiring weeks of optimization.

2. Microcrystal Electron Diffraction (MicroED)[5][6][7][8]
  • Mechanism: Uses electrons (TEM) instead of X-rays. Electrons interact more strongly with matter, allowing diffraction from nanocrystals.

  • Pros: Bypasses the need for large crystals.[7][9] Can determine structures from the "powdery" precipitate often seen in early salt screens.

  • Cons: Dynamical scattering effects can complicate refinement. Requires specialized Cryo-TEM access.[9]

3. Powder XRD (PXRD)
  • Mechanism: Diffraction from a randomly oriented bulk sample.

  • Pros: Rapid "fingerprinting." Ideal for determining if a salt screen produced a new phase vs. physical mixture.

  • Cons: Ab initio structure solution from powder data is computationally expensive and often ambiguous for flexible molecules like phenoxy anilines.

Part 3: Strategic Protocol – SC-XRD Optimization

Since SC-XRD remains the regulatory gold standard, overcoming the crystallization bottleneck is the primary objective. The following protocol is designed specifically for flexible amine salts.

Phase A: Counter-Ion & Solvent Selection
  • Principle: The

    
     rule. Ensure 
    
    
    
    to ensure proton transfer rather than co-crystal formation.
  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) initially if the salt is hygroscopic. Use a polarity-matched binary system (e.g., Acetone/Hexane).

Phase B: Vapor Diffusion Crystallization (The "Sitting Drop")
  • Objective: Slow down nucleation to prevent "crashing out" (amorphous precipitation).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mg of the phenoxy aniline salt in 0.5 mL of a "Good Solvent" (e.g., THF or DCM) in a small inner vial. Ensure complete saturation, then filter through a 0.22

    
     PTFE filter to remove nucleation sites.
    
  • The Anti-Solvent: Place the inner vial inside a larger jar containing 5 mL of a volatile "Bad Solvent" (e.g., Pentane or Diethyl Ether).

  • Equilibration: Cap the outer jar tightly. The anti-solvent vapors will slowly diffuse into the inner vial, gradually increasing supersaturation.

  • Observation: Monitor bi-daily under polarized light. Look for birefringence (glowing crystals against dark background).

  • Harvesting: Use Paratone-N oil to mount crystals. Do not let them dry, as solvent loss often collapses the lattice in solvated salts.

Part 4: Scientific Integrity & Validation (Self-Validating Systems)

Trustworthiness in crystallography is binary: the structure is either correct or wrong. We rely on the CheckCIF validation standard.[10]

The Validation Workflow

Every structure determination must pass the International Union of Crystallography (IUCr) CheckCIF criteria before being accepted as "proof."

  • Completeness: Data completeness must be

    
     to ensure no missing reflection spheres.
    
  • R-Factor (

    
    ):  For a publishable small molecule salt, target 
    
    
    
    .
  • Hirshfeld Rigid Bond Test: Validates that thermal ellipsoids of bonded atoms vibrate in sync. A failure here usually indicates incorrect atom assignment (e.g., confusing N for O in the phenoxy ring).

Expert Insight: In phenoxy aniline salts, pay close attention to the Residual Density Peaks near the nitrogen. If you see a peak of


 near the amine, it confirms the protonation state (Salt formation successful). Absence suggests a Co-crystal or free base.

Part 5: Visualization of Logic & Workflow

Diagram 1: The Decision Logic for Method Selection

Caption: Decision tree for selecting the optimal structure determination method based on sample quality.

MethodSelection Start Synthesized Phenoxy Aniline Salt Microscopy Optical Microscopy Check Start->Microscopy LargeCryst Single Crystals >10µm? Microscopy->LargeCryst SCXRD METHOD A: SC-XRD (Gold Standard) LargeCryst->SCXRD Yes PowderCheck Crystalline Powder? LargeCryst->PowderCheck No MicroED METHOD B: MicroED (Nanocrystals) PowderCheck->MicroED Yes (Nanocrystals visible) PXRD METHOD C: PXRD (Fingerprinting Only) PowderCheck->PXRD Bulk Phase ID Optimize Re-optimize Crystallization (Vapor Diffusion) PowderCheck->Optimize Amorphous/Oil Optimize->Microscopy

Diagram 2: The Self-Validating Data Workflow

Caption: The critical path from data collection to validated CIF structure.

ValidationWorkflow DataCol Data Collection (Mo or Cu Source) Solve Structure Solution (Intrinsic Phasing) DataCol->Solve Refine Refinement (Least Squares) Solve->Refine Check CheckCIF / IUCr Validation Refine->Check Check->Refine Minor Fixes Pass Final CIF (Ready for Pub/Patent) Check->Pass Alerts A/B = 0 Fail Reject: Twinning/Disorder Check->Fail Critical Errors

References

  • Creative Biostructure. (n.d.). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.).[2] Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED).[2] Retrieved from [Link]

  • Gruene, T., et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction.[6][7][8] Angewandte Chemie International Edition. (Contextual grounding for MicroED mechanism).

  • International Union of Crystallography (IUCr). (n.d.). CheckCIF/PLATON Validation Service.[10][11] Retrieved from [Link][12]

  • NanoImaging Services. (2021). Obtaining Crystal Structures of Drug Compounds With Microcrystal Electron Diffraction. Technology Networks. Retrieved from [Link]

Sources

Safety Operating Guide

4-(3-Fluorophenoxy)aniline Hydrochloride: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 4-(3-Fluorophenoxy)aniline hydrochloride down the drain. This compound poses a dual threat: acute toxicity typical of anilines and corrosive gas generation (HF) upon thermal decomposition.

  • Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation) & Serious Eye Damage.[1]

  • Disposal Class: Halogenated Organic Waste (High Temperature Incineration required).

  • Critical Segregation: Keep away from oxidizing agents (prevents exothermic runaway) and strong bases (prevents release of free-base aniline fumes).

Chemical Profile & Hazard Identification

To handle this compound safely, you must understand the "Why" behind the protocols. As a salt form (Hydrochloride), this compound is more stable than its free base, but it carries specific risks during the waste lifecycle.

ParameterDataOperational Implication
CAS Number 1185147-52-7Use for waste manifesting and inventory tracking.
Molecular Formula C₁₂H₁₁ClFNOContains Fluorine and Chlorine .
Signal Word DANGER Treat as high-toxicity; use full PPE (Nitrile gloves, goggles, lab coat).
Combustion Byproducts HF (Hydrofluoric Acid) , HCl, NOxCRITICAL: Standard incineration without scrubbers is insufficient.
Reactivity Incompatible with OxidizersContact with nitrates/peroxides causes rapid oxidation (turning waste black/brown).

Scientist's Note: You may notice your waste container turning pink or dark brown over time. This is characteristic of aniline oxidation ("aniline black" formation). While generally slow, rapid color change indicates improper segregation from oxidizers.

Disposal Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this compound. This workflow ensures compliance with RCRA regulations and prevents incinerator damage.

DisposalWorkflow Start Waste Generation (Benchtop) Decision State of Matter? Start->Decision Solid Solid Waste (Powder, Gloves, Paper) Decision->Solid Solids Liquid Liquid Waste (Mother Liquor/Solvents) Decision->Liquid Solutions Bag Double Bag (Clear Polyethylene) Solid->Bag Segregate Carboy Halogenated Waste Carboy (HDPE Container) Liquid->Carboy No Oxidizers! Tag Labeling: 'Halogenated Organic' 'Toxic' & 'Contains Fluorine' Bag->Tag Carboy->Tag Storage Satellite Accumulation Area (Secondary Containment) Tag->Storage EHS EHS Pickup Storage->EHS Incineration High-Temp Incineration (w/ HF Scrubbers) EHS->Incineration Manifest Code: Toxic/Halo

Figure 1: Logic flow for the segregation and disposal of fluorinated aniline salts.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicable to: Weighing boats, contaminated gloves, spill cleanup materials, and expired pure substance.

  • Containment: Do not throw in the general trash. Place all solid waste into a clear, heavy-duty polyethylene bag.

  • Double Bagging: If the waste contains pure powder (not just trace contamination), double-bag it to prevent dust inhalation by waste handlers.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4-(3-Fluorophenoxy)aniline HCl, solid debris."

    • Hazards: Check "Toxic" and "Irritant."

Protocol B: Liquid Waste (Solutions)

Applicable to: Reaction mixtures, HPLC effluent, and mother liquors.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE (High-Density Polyethylene) carboys.

  • Segregation (The "Halogen Rule"):

    • Pour into the Halogenated Organic Waste stream.

    • Why? Non-halogenated waste streams are often burned as fuel. Because this molecule contains Fluorine (F) and Chlorine (Cl), burning it in a standard fuel boiler will generate Hydrofluoric and Hydrochloric acid, corroding the facility's stack. It must go to a dedicated incinerator.

  • pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt or added reagents, neutralize to pH 5-9 before adding to the organic waste carboy to prevent container degradation, unless your facility uses acid-resistant waste lines.

Protocol C: Empty Container Management
  • Triple Rinse: Triple rinse the empty reagent bottle with a suitable solvent (e.g., Methanol or DMSO).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste carboy (Protocol B).

  • Defacing: Deface the label and mark "Empty." Dispose of the glass/plastic bottle in the lab glass trash or recycling, depending on local EHS rules.

Emergency Response: Spills & Exposure

Self-Validating Safety System: If you spill the solid or liquid, use the Color Change Indicator principle. Aniline derivatives often darken upon oxidation. If you see a spill area turning pink/brown hours later, your initial cleanup was insufficient.

ScenarioImmediate ActionCleanup Procedure
Powder Spill Evacuate area of dust. Don N95/P100 mask.Cover with wet paper towels (to prevent dust). Scoop into a bag. Wash area with soap and water 3x.
Liquid Spill Ventilate. Isolate ignition sources.[2]Absorb with vermiculite or sand. Do not use bleach (creates toxic chloramines). Use soapy water.[2]
Skin Contact Time is critical. Wash with soap and water for 15+ minutes. Do not use alcohol (increases absorption).

Regulatory & Compliance Context

  • EPA/RCRA (USA): While 4-(3-Fluorophenoxy)aniline is not explicitly "P-Listed" (acutely toxic) by name, it should be managed as a Characteristic Waste due to toxicity and halogen content.

  • Incineration Requirement: The presence of the Fluorine atom (C-F bond) requires incineration at temperatures >1100°C with specific scrubbing for Hydrogen Fluoride (HF) [1]. Standard municipal incineration is illegal and unsafe for this compound.

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustion Guidance. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Anilines. Available at: [Link]

Sources

×

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Reactant of Route 1
4-(3-Fluorophenoxy)aniline hydrochloride
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Reactant of Route 2
4-(3-Fluorophenoxy)aniline hydrochloride

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